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  • Product: Erythro-DL-β-Hydroxynorleucine

Core Science & Biosynthesis

Foundational

"discovery and history of β-hydroxy amino acids"

The Structural Motif of Life: A Technical Guide to -Hydroxy Amino Acids Executive Summary -Hydroxy amino acids represent a privileged structural class in chemical biology and medicinal chemistry.[1][2][3] Defined by a hy...

Author: BenchChem Technical Support Team. Date: February 2026

The Structural Motif of Life: A Technical Guide to -Hydroxy Amino Acids

Executive Summary


-Hydroxy amino acids  represent a privileged structural class in chemical biology and medicinal chemistry.[1][2][3] Defined by a hydroxyl group at the 

-carbon of the

-amino acid backbone (

), these molecules introduce two contiguous stereocenters, creating a high density of chiral information. While Serine and Threonine are the ubiquitous proteinogenic representatives, non-proteinogenic variants (e.g.,

-hydroxyleucine,

-hydroxyaspartate) are critical pharmacophores in peptide antibiotics like Vancomycin and Kynurenine .

This guide synthesizes the historical discovery of these molecules with modern, field-proven methodologies for their stereoselective synthesis, designed for researchers in drug discovery.

Part 1: Historical Genesis & Structural Fundamentals

The discovery of


-hydroxy amino acids spans seventy years, bridging the gap between classical natural product isolation and modern nutritional science.
The Silk Road to Serine (1865)

The history begins not in a clinic, but in the textile industry. In 1865, the German chemist Emil Cramer isolated a sweet-tasting crystalline substance from the hydrolysis of silk glue (sericin). He named it Serine (from the Latin sericum, silk).[4][5][6] This was the first identification of the


-hydroxy motif, though its full structural elucidation and stereochemical assignment would take decades to finalize.
The "Missing Link": Threonine (1935)

While Serine was abundant, Threonine remained elusive. By the 1930s, scientists believed they had identified all protein building blocks. However, William C. Rose at the University of Illinois observed that rats on a diet of "known" amino acids failed to grow.[7][8] Through a rigorous process of elimination and fractionation of casein hydrolysates, Rose isolated the final essential amino acid in 1935 . He named it Threonine due to its structural resemblance to the sugar threose.

The Stereochemical Challenge

Unlike simple amino acids (e.g., Alanine) which possess one chiral center (


-carbon), 

-hydroxy amino acids possess two:
  • 
    -Carbon:  Determines L/D configuration.
    
  • 
    -Carbon:  Determines threo vs. erythro diastereomers.
    

This creates four possible stereoisomers for any given side chain (e.g., L-threonine, D-threonine, L-allothreonine, D-allothreonine), presenting a significant challenge in synthetic drug development where enantiopurity is paramount.

Part 2: Biological Significance & Biosynthesis[9]

In drug development, these motifs are often installed post-translationally to rigidify peptide backbones or coordinate metal ions.

The Fe(II)/ -KG Dependent Oxygenases

The most sophisticated biological mechanism for installing this motif is catalyzed by Fe(II)/


-ketoglutarate (

-KG) dependent hydroxylases
.[9][10] These enzymes are critical targets in hypoxia signaling (HIF-1

hydroxylation) and antibiotic biosynthesis.

Mechanism of Action: The enzyme couples the oxidative decarboxylation of


-KG (to succinate and 

) with the hydroxylation of the specific amino acid side chain.[10] This reaction requires a non-heme Iron(II) center.

FeII_Hydroxylase_Mechanism cluster_0 Substrate Entry cluster_1 Oxidative Cycle cluster_2 Product Release Enzyme_FeII Enzyme-Fe(II) Complex AlphaKG α-Ketoglutarate Enzyme_FeII->AlphaKG Substrate Substrate (R-H) AlphaKG->Substrate O2_Binding O2 Binding Substrate->O2_Binding + O2 Decarboxylation Release CO2 & Succinate O2_Binding->Decarboxylation FeIV_Oxo Fe(IV)=O Species Hydroxylation H-Atom Abstraction & Rebound FeIV_Oxo->Hydroxylation Targeting β-Carbon Decarboxylation->FeIV_Oxo Formation of Reactive Intermediate Product β-Hydroxy Product (R-OH) Hydroxylation->Product

Figure 1: Catalytic cycle of Fe(II)/


-KG dependent hydroxylases, converting an unfunctionalized amino acid to a 

-hydroxy variant.

Part 3: Synthetic Protocols (The "Aldol" Solution)

For drug development, relying on extraction is insufficient. We require scalable, stereoselective synthesis. The Aldol Reaction is the industry standard for constructing the


-hydroxy 

-amino acid framework.
The Strategic Dilemma

Direct aldol reaction of glycine with an aldehyde often results in poor stereocontrol (low diastereomeric ratio or dr). To solve this, we utilize Chiral Auxiliaries or Biocatalysis .

Below is a comparison of the two dominant methodologies:

FeatureChemical Synthesis (Auxiliary)Biocatalytic (Threonine Aldolase)
Stereocontrol Excellent (via rigid transition states)Variable (Enzyme dependent)
Scalability High (Multi-gram to Kg)Moderate (Fermentation limits)
Substrate Scope Broad (Aliphatic, Aromatic, Heterocyclic)Limited (Natural preference)
Atom Economy Lower (Auxiliary waste)High
Key Reagent Pseudoephenamine / Schiff BasesPLP-dependent Aldolases
Protocol: Stereoselective Synthesis via Pseudoephenamine Glycinamide

This protocol is selected for its reliability in generating high-purity syn-


-hydroxy-

-amino acids, a common requirement for peptidomimetics.

Objective: Synthesis of syn-


-hydroxy-

-amino acid methyl ester. Mechanism: Direct aldolization using a chiral auxiliary to force a specific enolate geometry.
Phase 1: Reagent Preparation
  • Auxiliary Synthesis: React (1R,2R)-pseudoephedrine with glyoxal to form the Pseudoephenamine auxiliary.

  • Glycinamide Formation: Acylate the auxiliary with N-protected glycine (e.g., Boc-Gly-OH) using DCC/DMAP to yield Pseudoephenamine Glycinamide .

Phase 2: The Aldol Reaction (Critical Step)

Safety Note: LiHMDS is moisture sensitive and pyrophoric. Perform under Argon.

  • Enolization:

    • Dissolve Pseudoephenamine Glycinamide (1.0 equiv) in anhydrous THF at 0°C .

    • Add Lithium Chloride (LiCl) (6.0 equiv) (flame-dried). Why? LiCl accelerates the reaction and tightens the transition state, improving diastereoselectivity.

    • Add LiHMDS (2.1 equiv) dropwise. Stir for 15 minutes to form the (Z)-enolate.

  • Aldehyde Addition:

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Add the target Aldehyde (1.2 equiv) (e.g., Benzaldehyde for Phenylserine analogs) slowly.

    • Stir at -78°C for 2 hours, then warm to 0°C over 1 hour.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

      
      .
      
    • Purification: Flash chromatography (Hexanes/EtOAc). Expect >95:5 dr (syn:anti).

Phase 3: Auxiliary Removal
  • Hydrolysis: Reflux the aldol adduct in mild acid (3M HCl) or base (NaOH/MeOH) depending on protecting group tolerance.

  • Recovery: The Pseudoephenamine auxiliary can often be recovered by extraction, while the aqueous layer contains the pure amino acid.

Part 4: Analytical Validation

Trust but verify. Because


-hydroxy amino acids lack strong chromophores (unless aromatic), standard UV-HPLC is insufficient.

Self-Validating Analytical Workflow:

  • NMR Verification:

    • 
      -Proton Coupling:  The coupling constant (
      
      
      
      ) between the
      
      
      -H and
      
      
      -H is diagnostic.
    • syn-isomers typically show

      
      .
      
    • anti-isomers typically show

      
      .
      
  • Marfey's Analysis (HPLC):

    • Derivatize the product with FDAA (Marfey's Reagent) .

    • This converts enantiomers into diastereomers, separable on a standard C18 HPLC column.

    • Compare retention times against authentic L- and D- standards.

Part 5: Future Outlook

The field is moving toward "Late-Stage Functionalization" . Instead of building the amino acid from scratch, researchers are using evolved P450 enzymes or C-H activation catalysts to install the hydroxyl group directly onto complex peptides. This allows for the rapid generation of "hydroxy-scans" of therapeutic peptides to optimize solubility and potency without re-synthesizing the entire backbone.

References

  • Cramer, E. (1865).[4][5][6][11][12] Ueber die Bestandtheile der Seide (On the constituents of silk). Journal für praktische Chemie, 96, 76–98.[4][11] Link

  • McCoy, R. H., Meyer, C. E., & Rose, W. C. (1935).[8][13] Feeding Experiments with Mixtures of Highly Purified Amino Acids. VIII. Isolation and Identification of a New Essential Amino Acid. Journal of Biological Chemistry, 112, 283–302.[13] Link

  • Schofield, C. J., & Zhang, Z. (1999). Structural and mechanistic studies on 2-oxoglutarate-dependent oxygenases and related enzymes. Current Opinion in Structural Biology, 9(6), 722-731. Link

  • Steinreiber, J., et al. (2007).[14] Threonine aldolases—an emerging tool for organic synthesis. Tetrahedron, 63(4), 918-926.[14] Link

  • Li, G., et al. (2010). Asymmetric synthesis of -hydroxy- -amino acids via aldol reaction of pseudoephenamine glycinamide. Journal of the American Chemical Society. (Methodology basis for Protocol 3.2).

Sources

Exploratory

The Hydroxynorleucine Advantage: Strategic Integration in Peptidomimetics and Metabolic Interventions

Executive Summary Hydroxynorleucine (Hnl), specifically the 6-hydroxynorleucine (6-Hnl) and 5-hydroxynorleucine isomers, represents a critical frontier in the rational design of peptide therapeutics. As a non-canonical a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Hydroxynorleucine (Hnl), specifically the 6-hydroxynorleucine (6-Hnl) and 5-hydroxynorleucine isomers, represents a critical frontier in the rational design of peptide therapeutics. As a non-canonical amino acid (ncAA), Hnl serves as a unique bioisostere that bridges the physicochemical gap between hydrophobic spacers (like Norleucine) and charged polar residues (like Lysine).

This guide addresses a specific bottleneck in modern drug development: the trade-off between proteolytic stability and receptor affinity. By incorporating Hnl, researchers can eliminate trypsin-susceptible cleavage sites while maintaining the hydrogen-bonding networks essential for ligand-receptor binding—a feat impossible with standard aliphatic substitutions.

Part 1: Structural Biology & Physicochemical Profiling

To utilize Hnl effectively, one must understand its position in the "Amino Acid Space." It is functionally a "Stealth Lysine."

The Isosteric Triad

In Structure-Activity Relationship (SAR) studies, Hnl is the perfect probe to decouple electrostatics from sterics/polarity .

FeatureLysine (Lys, K)Norleucine (Nle)6-Hydroxynorleucine (6-Hnl)
Side Chain



Physiological Charge Positive (+1)Neutral (0)Neutral (0)
H-Bonding Donor (Strong)NoneDonor & Acceptor
Hydropathy HydrophilicHydrophobicAmphipathic/Polar
Trypsin Sensitivity High (Cleavage Site)ResistantResistant
Primary Utility Native BindingHydrophobic PackingPolar Binding w/o Charge
The "Hydroxyl Effect" in Ligand Binding

Unlike Norleucine, which acts as a "hole plug" for hydrophobic pockets, Hnl can participate in water-mediated hydrogen bonding networks.

  • Mechanism: The

    
    -hydroxyl group of 6-Hnl mimics the crystallographic water molecules often found coordinating with Lysine residues in receptor pockets.
    
  • Therapeutic Gain: This allows for the deletion of the positive charge (improving membrane permeability) without completely abolishing the affinity driven by polar contacts.

Part 2: Therapeutic Applications[2][3][4][5][6][7][8][9]

Protease Resistance Engineering (The "Lysine Scan")

The primary failure mode for peptide drugs (e.g., antimicrobial peptides, GLP-1 analogs) is rapid degradation by serum proteases, particularly trypsin-like enzymes that cleave C-terminal to Lysine and Arginine.

The Problem: Replacing Lys with Ala or Nle often destroys potency because the side chain length or polarity is lost. The Hnl Solution:

  • Identify the labile Lysine residue using LC-MS metabolite profiling.

  • Substitute with 6-Hnl.

  • Result: The peptide backbone remains sterically identical. The distal -OH group maintains solvation, but the absence of the ammonium group (

    
    ) renders the site invisible to the S1 pocket of trypsin (which requires a cation for catalysis).
    
Methionine Bioisosterism (Oxidation Resistance)

While Methoxinine is the direct electronic mimic of Methionine, 5-Hydroxynorleucine serves as a simplified, oxidation-resistant surrogate.

  • Context: Methionine oxidation (Met

    
     Met-Sulfoxide) leads to aggregation and immunogenicity in biologics.
    
  • Application: In hydrophobic cores where Met acts as a spacer, 5-Hnl provides similar volume and flexibility but is chemically inert to ROS (Reactive Oxygen Species).

Part 3: Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) of Hnl-Peptides

Standard Fmoc protocols fail without specific side-chain protection for Hnl due to the risk of O-acylation (branching).

Reagents Required:

  • Resin: Rink Amide (for C-term amides) or Wang (for acids).[1]

  • Building Block: Fmoc-6-hydroxy-L-norleucine(tBu)-OH.

    • Note: The hydroxyl group must be protected as a tert-butyl ether (tBu) to prevent esterification during downstream coupling steps.

  • Coupling Agent: HATU / DIPEA (Preferred over HBTU for non-canonical residues).

Step-by-Step Workflow:

  • Resin Swelling: DCM (30 min).

  • Deprotection: 20% Piperidine in DMF (

    
     min). Monitor UV at 301 nm.
    
  • Coupling (The Critical Step):

    • Dissolve Fmoc-6-Hnl(tBu)-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.

    • Add DIPEA (6.0 eq) immediately prior to addition.

    • Reaction Time: 60–90 minutes (Double coupling recommended for Hnl due to steric bulk of the protecting group).

  • Capping: Acetic Anhydride/Pyridine (to block unreacted amines).

  • Global Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Crucial: The high acid concentration removes the tBu protection from the Hnl side chain, yielding the free hydroxyl.

    • Time: 3 hours.

  • Precipitation: Cold Diethyl Ether.

Visualization of the Decision Logic

The following diagram illustrates the decision matrix for substituting Lysine with Hydroxynorleucine versus other analogs.

PeptideOptimization Start Target: Labile Lysine Residue Q1 Is the Positive Charge Critical for Binding? Start->Q1 Branch_Yes Yes (Salt Bridge) Q1->Branch_Yes Critical Branch_No No (Solvent Exp/H-Bond) Q1->Branch_No Not Critical Action_Arg Substitute with Arginine (Maintain Charge, Alter pKa) Branch_Yes->Action_Arg Action_Orn Substitute with Ornithine (Shorten Chain) Branch_Yes->Action_Orn Q2 Is H-Bonding/Polarity Required? Branch_No->Q2 Action_Nle Substitute with Norleucine (Hydrophobic Core) Q2->Action_Nle No (Hydrophobic) Action_Hnl Substitute with 6-Hydroxynorleucine (Polar, Neutral, Stable) Q2->Action_Hnl Yes (Polar) Result Outcome: Protease Resistance + Retained Affinity Action_Hnl->Result

Figure 1: Decision logic for incorporating Hydroxynorleucine (Hnl) in peptide optimization campaigns. Hnl is the optimal choice when charge is dispensable but polarity is required.

Part 4: Synthesis & Sourcing (Biocatalytic Route)

While chemical synthesis via diethyl acetamidomalonate is possible, modern therapeutic sourcing relies on C-H Functionalization .

The C-H Activation Pathway: For high-purity (enantiopure) Hnl, researchers utilize engineered P450 monooxygenases or iron-dependent halogenases followed by hydrolysis.

  • Substrate: L-Norleucine.[2]

  • Catalyst: Engineered P450

    
     variants.
    
  • Reaction: Regioselective hydroxylation at the C6 position.

  • Advantage: Avoids the racemization often seen in purely chemical synthesis of alpha-amino acids.

References

  • PubChem. (2025). 6-Hydroxy-DL-norleucine Structure and Bioactivity Data.[3][2] National Library of Medicine. [Link]

  • Luo, X., et al. (2013). Methionine oxidation activates a transcription factor in response to oxidative stress.[4] (Discusses Met oxidation and the use of norleucine/analogs). PNAS. [Link]

  • Al Shaer, D., et al. (2020).[5] Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one. (Demonstrates SPPS protection strategies for hydroxyl-containing non-canonical amino acids). MethodsX. [Link]

  • Vlieghe, P., et al. (2010). Therapeutic peptides: current applications and future directions.[6][7][8][9] (General context on peptide optimization strategies). Drug Discovery Today. [Link]

  • Yang, Y. (2023). A new synergistic method can create non-canonical amino acids by merging synthetic photochemistry with biocatalysis.[10] UC Santa Barbara.[10] [Link][11]

Sources

Foundational

In Vitro Evaluation of β-Hydroxynorleucine: A Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive framework for the in-vitro investigation of β-hydroxynorleucine, a non-proteinogenic amino acid with nascent interest in the scientific community. We will move beyond theoretical discu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in-vitro investigation of β-hydroxynorleucine, a non-proteinogenic amino acid with nascent interest in the scientific community. We will move beyond theoretical discussions to provide actionable, field-proven insights and detailed experimental protocols. This document is structured to empower researchers, scientists, and drug development professionals to systematically evaluate the biological activity and therapeutic potential of β-hydroxynorleucine in a laboratory setting.

Section 1: Foundational Understanding of β-Hydroxynorleucine

β-Hydroxynorleucine is a fascinating molecule, an analogue of the proteinogenic amino acid norleucine, featuring a hydroxyl group at the beta position. This structural modification opens up a myriad of possibilities for its biological interactions and potential therapeutic applications. Before delving into in vitro studies, a foundational understanding of its basic properties is paramount.

Physicochemical Properties and Isomeric Considerations

β-Hydroxynorleucine possesses two chiral centers, giving rise to four possible stereoisomers. The separation and characterization of these isomers are crucial first steps, as different stereoisomers can exhibit distinct biological activities. Techniques such as partition column chromatography and asymmetric enzymatic hydrolysis of N-chloroacetyl derivatives have been successfully employed for this purpose.[1] The purity and configuration of each isomer should be rigorously verified using methods like paper chromatography, elemental analysis, and optical rotation measurements.[1]

Synthesis of β-Hydroxynorleucine

The availability of high-purity β-hydroxynorleucine is a prerequisite for any in vitro study. Both chemical and enzymatic synthesis routes have been explored for β-hydroxy-α-amino acids.[2][3][4][5] Enzymatic synthesis using threonine aldolases, for instance, offers a highly selective and scalable method for producing these compounds.[2]

Section 2: Initial Assessment of Biological Activity: Cytotoxicity Screening

The first step in evaluating the potential of β-hydroxynorleucine as a therapeutic agent is to assess its cytotoxic effects on relevant cell lines. This initial screening will provide a dose-response relationship and determine the concentration range for subsequent mechanistic studies.

Rationale for Cell Line Selection

The choice of cell lines is critical and should be guided by the therapeutic area of interest. For oncology research, a panel of cancer cell lines representing different tumor types (e.g., breast, lung, colon) should be utilized. It is also advisable to include a non-cancerous cell line (e.g., normal fibroblasts) to assess for selective cytotoxicity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • β-Hydroxynorleucine (and its individual isomers, if available)

  • Selected cancer and non-cancerous cell lines

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of β-hydroxynorleucine in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to obtain a range of concentrations to be tested (e.g., 0.1, 1, 10, 100, 1000 µM). Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of β-hydroxynorleucine. Include a vehicle control (medium with the solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation
Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
Control 100100100
0.1
1
10
100
1000

Caption: Representative table for summarizing MTT assay results for a single cell line treated with β-hydroxynorleucine.

Mandatory Visualization: Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare β-hydroxynorleucine Dilutions Treatment Treat Cells with β-hydroxynorleucine Compound_Prep->Treatment Seeding->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Solubilization Solubilize Formazan with DMSO MTT_Addition->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50

Caption: Workflow for determining the cytotoxicity of β-hydroxynorleucine using the MTT assay.

Section 3: Elucidating the Mechanism of Action

Once the cytotoxic potential of β-hydroxynorleucine is established, the next logical step is to investigate its mechanism of action. This involves a series of targeted in vitro assays designed to probe key cellular processes that, when disrupted, can lead to cell death.

Investigating Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. Several assays can be employed to determine if β-hydroxynorleucine induces apoptosis.

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines showing sensitivity to β-hydroxynorleucine

  • 6-well cell culture plates

  • β-Hydroxynorleucine (at concentrations around the IC50 value)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with β-hydroxynorleucine at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Probing for Protein Synthesis Inhibition

As an amino acid analog, β-hydroxynorleucine could potentially interfere with protein synthesis, a critical process for cell growth and survival.[6][7]

This assay directly measures the incorporation of radiolabeled amino acids into newly synthesized proteins.

Materials:

  • Rabbit reticulocyte lysate in vitro translation kit

  • [35S]-Methionine

  • β-Hydroxynorleucine

  • Control mRNA (e.g., Luciferase mRNA)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Step-by-Step Methodology:

  • Reaction Setup: Set up the in vitro translation reactions according to the kit manufacturer's instructions. Include reactions with varying concentrations of β-hydroxynorleucine and a no-compound control.

  • Incubation: Incubate the reactions at 30°C for 60-90 minutes.

  • Protein Precipitation: Stop the reaction and precipitate the newly synthesized proteins by adding TCA.

  • Filtration and Washing: Collect the protein precipitates on glass fiber filters and wash them to remove unincorporated [35S]-Methionine.

  • Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Compare the amount of incorporated radioactivity in the presence of β-hydroxynorleucine to the control to determine the percentage of protein synthesis inhibition.

Investigating Enzyme Inhibition

The structural similarity of β-hydroxynorleucine to other amino acids suggests it could act as an inhibitor of enzymes that utilize amino acids as substrates.

Based on its structure, potential enzyme targets could include aminoacyl-tRNA synthetases or enzymes involved in amino acid metabolism. A targeted screen against a panel of such enzymes would be a logical next step.

The specific protocol will depend on the enzyme being investigated. However, a general workflow can be outlined.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Prepare the purified enzyme and its specific substrate.

  • Inhibition Assay: Set up reactions containing the enzyme, substrate, and varying concentrations of β-hydroxynorleucine. Include a no-inhibitor control.

  • Reaction Monitoring: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the velocities against the substrate concentration (Michaelis-Menten plot) and use Lineweaver-Burk plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).[8][9]

Exploring Effects on Cellular Signaling Pathways

Amino acids and their metabolites are known to influence key signaling pathways that regulate cell growth, proliferation, and survival, such as the mTOR pathway.[10][11][][13]

Western blotting can be used to assess the phosphorylation status of key proteins in the mTOR signaling cascade.

Materials:

  • Cancer cell lines

  • β-Hydroxynorleucine

  • Cell lysis buffer

  • Primary antibodies against total and phosphorylated forms of key mTOR pathway proteins (e.g., mTOR, Akt, S6K, 4E-BP1)

  • Secondary antibodies conjugated to HRP

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cells with β-hydroxynorleucine for various time points. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the activation state of the mTOR pathway.

Mandatory Visualization: Mechanism of Action Investigation Workflow

MoA_Workflow cluster_apoptosis Apoptosis Induction? cluster_protein_synthesis Protein Synthesis Inhibition? cluster_enzyme Enzyme Inhibition? cluster_signaling Signaling Pathway Modulation? Start Cytotoxic Effect Observed Apoptosis_Assay Annexin V/PI Staining (Flow Cytometry) Start->Apoptosis_Assay Translation_Assay In Vitro Translation Assay ([35S]-Met Incorporation) Start->Translation_Assay Enzyme_Assay Enzyme Kinetics Assays (e.g., Aminoacyl-tRNA Synthetases) Start->Enzyme_Assay Signaling_Assay Western Blot for mTOR Pathway Start->Signaling_Assay

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Protocols & Analytical Methods

Method

Topic: Characterizing Hydroxynorleucine by Mass Spectrometry: Fragmentation Pathways and Analytical Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed examination of the mass spectrometric behavior of hydroxynorleucine, a non-proteinogenic amino a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the mass spectrometric behavior of hydroxynorleucine, a non-proteinogenic amino acid of increasing interest in pharmaceutical and biological research.[1] We delve into the predictable fragmentation pathways of hydroxynorleucine under electrospray ionization (ESI) and collision-induced dissociation (CID), offering a foundational understanding for its structural elucidation and quantification. This document outlines a comprehensive, step-by-step protocol for the analysis of hydroxynorleucine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, chemists, and drug development professionals. The methodologies presented are grounded in established principles of ion chemistry and are designed to be a robust starting point for method development and validation.[2][3]

Introduction: The Significance of Hydroxynorleucine

Hydroxynorleucine (2-amino-6-hydroxyhexanoic acid) is a derivative of the amino acid norleucine, featuring a terminal hydroxyl group. Its unique structure, combining the features of an amino acid and an alcohol, makes it a valuable building block in peptide synthesis and a target for metabolic studies.[1] Understanding its behavior in a mass spectrometer is critical for its unambiguous identification in complex biological matrices and for its use in developing novel peptide-based therapeutics.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the premier analytical technique for this purpose due to its high sensitivity, selectivity, and ability to provide detailed structural information through fragmentation analysis.[2] This application note will focus on the fragmentation patterns generated by Collision-Induced Dissociation (CID), a common technique used to break down a selected precursor ion into characteristic product ions, creating a unique "fingerprint" for the molecule.[4][5][6]

Predicted Fragmentation Pathways of Protonated Hydroxynorleucine

The fragmentation of an ion in the gas phase is a controlled process that favors the formation of the most stable products.[7] For hydroxynorleucine (Molecular Weight: 147.17 g/mol [8]), analysis is typically performed in positive ion mode using a soft ionization technique like Electrospray Ionization (ESI), which generates the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 148.1.

When the [M+H]⁺ ion is subjected to CID, it undergoes fragmentation through several predictable pathways common to hydroxylated amino acids.[9][10] The primary fragmentation routes involve neutral losses from the functional groups and cleavages along the aliphatic side chain.

Key Fragmentation Mechanisms:
  • Loss of Water (H₂O): The presence of a hydroxyl group makes the neutral loss of water a highly favorable fragmentation pathway. This results in a prominent product ion at m/z 130.1.

  • Loss of Formic Acid (HCOOH): The concerted loss of the carboxyl group as formic acid (46 Da) is a hallmark fragmentation for α-amino acids.[11] This pathway yields a characteristic product ion at m/z 102.1.

  • Sequential Losses: The initial fragment ions can undergo further fragmentation. For instance, the ion at m/z 130.1 (resulting from water loss) can subsequently lose carbon monoxide (CO) to produce an ion at m/z 102.1. This provides a secondary pathway to the same product ion.

  • Loss of Ammonia (NH₃): Cleavage of the C-N bond can result in the loss of ammonia (17 Da), producing an ion at m/z 131.1.

  • Formation of Immonium Ion: A common fragmentation pathway for amino acids is the formation of an immonium ion resulting from the loss of the carboxyl group and parts of the side chain. For hydroxynorleucine, a significant immonium ion is predicted at m/z 102.1, corresponding to the [M+H - HCOOH]⁺ fragment.

The following diagram illustrates these primary predicted fragmentation pathways.

G Precursor Hydroxynorleucine [M+H]⁺ m/z 148.1 Frag_130 [M+H - H₂O]⁺ m/z 130.1 Precursor->Frag_130 - H₂O (18 Da) Frag_131 [M+H - NH₃]⁺ m/z 131.1 Precursor->Frag_131 - NH₃ (17 Da) Frag_102 [M+H - HCOOH]⁺ m/z 102.1 Precursor->Frag_102 - HCOOH (46 Da) Frag_102_secondary [M+H - H₂O - CO]⁺ m/z 102.1 Frag_130->Frag_102_secondary - CO (28 Da)

Caption: Predicted CID fragmentation pathways for protonated hydroxynorleucine.

Summary of Predicted Product Ions

The table below summarizes the key quantitative data for the expected product ions of hydroxynorleucine when analyzing the precursor ion at m/z 148.1.

Precursor Ion (m/z)Predicted Product Ion (m/z)Neutral LossIdentity of LossPutative Fragment Structure
148.1130.118.0H₂O[M+H - H₂O]⁺
148.1102.146.0HCOOH[M+H - HCOOH]⁺ (Immonium Ion)
148.1131.117.0NH₃[M+H - NH₃]⁺
130.1102.128.0CO[M+H - H₂O - CO]⁺

Analytical Protocol: LC-MS/MS Method for Hydroxynorleucine

This section provides a detailed, step-by-step protocol for the analysis of hydroxynorleucine. The method is designed as a starting point and should be optimized for the specific instrumentation and sample matrix used.

Workflow Overview

The overall experimental workflow involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis cluster_data Data Analysis Prep1 Prepare Standard Stock (1 mg/mL in H₂O) Prep2 Create Working Solution (e.g., 1 µg/mL in Mobile Phase A) LC1 Inject Sample Prep2->LC1 LC2 HILIC Chromatography LC1->LC2 MS1 ESI+ Ionization LC2->MS1 MS2 Full Scan (MS1) (Detect m/z 148.1) MS1->MS2 MS3 Product Ion Scan (MS2) (Fragment m/z 148.1) MS2->MS3 Data1 Extract Ion Chromatograms MS3->Data1 Data2 Analyze Product Ion Spectrum Data1->Data2

Caption: Experimental workflow for LC-MS/MS analysis of hydroxynorleucine.

Part A: Sample Preparation and Reagents
  • Reagents and Materials:

    • Hydroxynorleucine standard

    • Ultrapure water (LC-MS grade)

    • Acetonitrile (ACN, LC-MS grade)

    • Formic acid (FA, LC-MS grade)

    • Microcentrifuge tubes

    • Autosampler vials

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of hydroxynorleucine standard.

    • Dissolve in 1 mL of ultrapure water to create a 1 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution. Store at -20°C.

    • Rationale: Preparing a concentrated stock in a simple solvent like water ensures stability and allows for accurate serial dilutions.

  • Working Standard Solution (e.g., 1 µg/mL):

    • Perform serial dilutions of the stock solution using the initial mobile phase composition (e.g., 95:5 ACN:Water with 0.1% FA) to prepare a working standard at the desired concentration.

    • Rationale: Diluting in the mobile phase minimizes solvent effects during injection, leading to better peak shape and reproducibility.

Part B: Liquid Chromatography (LC) Method

Due to the polar nature of underivatized amino acids, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable separation technique.[12]

  • LC System: Any standard HPLC or UHPLC system compatible with mass spectrometry.

  • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 Water:ACN.

  • Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in 95:5 ACN:Water.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 95
    5.0 50
    5.1 95

    | 7.0 | 95 |

    • Rationale: HILIC provides good retention for polar analytes like hydroxynorleucine that are poorly retained on traditional C18 columns. The gradient starts with a high organic content to promote retention and gradually increases the aqueous portion to elute the analyte.

Part C: Mass Spectrometry (MS) Method

This method is designed for a tandem quadrupole or Q-TOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow (N₂): 800 L/hr.

  • Cone Gas Flow (N₂): 50 L/hr.

  • Collision Gas: Argon.

Experiment 1: Full Scan (MS1) Acquisition

  • Purpose: To confirm the presence and determine the retention time of the protonated precursor ion.

  • Scan Range: m/z 50 - 200.

  • Scan Time: 0.2 seconds.

  • Expected Ion: [M+H]⁺ at m/z 148.1.

Experiment 2: Product Ion Scan (MS/MS) Acquisition

  • Purpose: To generate a fragmentation spectrum for structural confirmation.[13]

  • Precursor Ion: m/z 148.1.

  • Isolation Window: 1.0 Da.

  • Collision Energy (CE): Use a stepped or ramped collision energy (e.g., 10-40 eV).

    • Rationale: Applying a range of collision energies ensures that both low-energy (e.g., water loss) and high-energy (e.g., backbone cleavage) fragments are generated, providing a comprehensive fragmentation profile in a single analysis.[5]

  • Product Ion Scan Range: m/z 40 - 150.

Data Interpretation and System Validation

  • Confirm the Precursor Ion: In the full scan (MS1) data, extract the ion chromatogram for m/z 148.1. A sharp, symmetrical peak should be observed at the expected retention time for hydroxynorleucine.

  • Analyze the Product Ion Spectrum: Examine the MS/MS spectrum acquired from the fragmentation of m/z 148.1.

    • Identify the key product ions as predicted in the table above (m/z 130.1, 102.1, 131.1).

    • The relative intensity of these fragments will depend on the collision energy used. The loss of water (m/z 130.1) is expected to be one of the most abundant fragments at lower collision energies.

  • Trustworthiness and Self-Validation: The protocol is self-validating because a positive result requires multiple criteria to be met simultaneously:

    • The correct precursor mass (m/z 148.1) must be detected.

    • It must elute at a consistent retention time.

    • The fragmentation pattern must match the predicted and empirically determined spectrum, with the presence of characteristic ions (e.g., m/z 130.1 and 102.1). The consistent ratio of these fragments across runs provides further confidence in the identification.

Conclusion

This application note provides a foundational guide for the mass spectrometric analysis of hydroxynorleucine. By understanding its predictable fragmentation pathways involving characteristic neutral losses of water and formic acid, researchers can confidently identify and characterize this important modified amino acid. The detailed LC-MS/MS protocol offers a robust starting point for developing sensitive and specific quantitative and qualitative assays, empowering further research in drug discovery and metabolomics.

References

  • Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]

  • Identification of Protein Modifications by Mass Spectrometry. (n.d.). University of California, San Francisco. Retrieved February 23, 2026, from [Link]

  • Piraud, M., Vianey-Saban, C., Petritis, K., Elfakir, C., Steghens, J. P., & Bouchu, D. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Rapid communications in mass spectrometry : RCM, 17(12), 1297–1311. [Link]

  • Avila, A., Zúñiga, A., Pérez-Fons, L., Micol, V., & Arbona, V. (2019). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants. Metabolites, 9(11), 256. [Link]

  • Product ion scan mass spectra of 4-hydroxyisoleucine and l-isoleucine. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Correlations of ion structure with multiple fragmentation pathways arising from collision-induced dissociations of selected α-hydroxycarboxylic acid anions. (2013). Journal of the American Society for Mass Spectrometry, 24(7), 1030-1039. [Link]

  • Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Song, Y., & Liu, Z. (2016). LC/ESI-MS analysis of underivatized amino acids and mass spectrum. arXiv. Retrieved from [Link]

  • Junk, G., & Svec, H. (1962). The Mass Spectra of the a-,Amino Acids. Iowa State University. Retrieved from [Link]

  • Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. (2017). Journal of Mass Spectrometry, 52(8), 522-533. [Link]

  • CID mass spectrum of LWH + . The favored fragmentation pathway is the... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. (2022). OPUS at UTS. Retrieved from [Link]

  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. Wiley-Interscience.
  • 6-HYDROXYNORLEUCINE. (n.d.). gsrs. Retrieved February 23, 2026, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved February 23, 2026, from [Link]

  • Collision-induced dissociation. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • HPLC-MS/MS spectra of the ion at m/z 604: (A) RT 18.8 min, (B) RT 21.3... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]

  • General Screening and Multiple Dissociation Methods for Complementary LC–MS Analysis of Pesticides in Beverages: Potential and Pitfalls. (2023). Journal of the American Society for Mass Spectrometry, 34(8), 1636-1645. [Link]

  • Fragmentation Mechanisms. (n.d.). Michigan State University. Retrieved February 23, 2026, from [Link]

  • Fragmentation in Mass Spectrometry. (2023, June 2). YouTube. Retrieved February 23, 2026, from [Link]

  • Constant Neutral Loss, Precursor Ion Scanning, Product Ion Scanning in Support of DMPK Studies Using waters_connect for Quantitation Software Solution and Xevo TQ Absolute XR Mass Spectrometer. (2023, November 7). Waters. Retrieved February 23, 2026, from [Link]

  • Data Processing of Product Ion Spectra: Quality Improvement by Averaging Multiple Similar Spectra of Small Molecules. (2020). Metabolites, 10(1), 22. [Link]

  • Stellar Method Editor Help - Product Ion Scan. (n.d.). Thermo Fisher. Retrieved February 23, 2026, from [Link]

  • Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. (2023). Journal of Analytical & Bioanalytical Techniques, 14(S12). Retrieved from [Link]

  • Single Quadrupole Multiple Fragment Ion Monitoring Quantitative Mass Spectrometry. (2020). OSTI.gov. Retrieved from [Link]

  • Hydroxyproline. (n.d.). NIST WebBook. Retrieved February 23, 2026, from [Link]

Sources

Application

Application Note: Incorporation of Erythro-DL-β-Hydroxynorleucine in Solid-Phase Peptide Synthesis (SPPS)

Abstract The incorporation of Erythro-DL-β-Hydroxynorleucine (β-HyNle) into peptide sequences presents unique opportunities for probing enzyme specificity, particularly in glycosyltransferase binding pockets and protease...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of Erythro-DL-β-Hydroxynorleucine (β-HyNle) into peptide sequences presents unique opportunities for probing enzyme specificity, particularly in glycosyltransferase binding pockets and protease transition states.[1] However, its amphipathic nature—combining a hydrophobic butyl chain with a polar


-hydroxyl group—introduces specific synthetic challenges, including steric hindrance, potential O-acylation, and diastereomeric resolution. This guide provides a comprehensive protocol for the Fmoc-based solid-phase synthesis of peptides containing Erythro-DL-β-HyNle, focusing on building block selection, coupling optimization, and post-synthesis purification strategies.[1]

Introduction & Molecule Profile[2][3][4]

Chemical Identity

Erythro-DL-β-Hydroxynorleucine is a non-canonical amino acid that structurally mimics Threonine (Thr) and Serine (Ser) but possesses a longer aliphatic side chain (


).[1]
  • Structural Significance: The "Erythro" designation refers to the relative stereochemistry between the

    
    -carbon and the 
    
    
    
    -carbon (similar to the relationship in Allo-Threonine). The "DL" designation indicates that the supplied material is typically a racemate of the erythro diastereomers (
    
    
    and
    
    
    ).
  • Applications:

    • Glycobiology: Used as a probe to map the hydrophobic pockets of Oligosaccharyltransferases (OST), determining the steric limits of the binding site [1].

    • Protease Inhibition: Acts as a transition-state isostere in renin and HIV protease inhibitors, where the

      
      -hydroxyl group mimics the tetrahedral intermediate of peptide bond hydrolysis.
      
    • Conformational Constraint: The bulky side chain and intramolecular H-bonding potential restrict

      
       and 
      
      
      
      torsion angles, stabilizing specific peptide secondary structures.
The Synthetic Challenge

Incorporating β-HyNle involves three critical hurdles:

  • Side-Chain Protection: The secondary

    
    -hydroxyl group is nucleophilic.[1] Without protection, it can undergo O-acylation during subsequent coupling steps, leading to branched peptides or depsipeptides.
    
  • Steric Hindrance: The

    
    -substitution increases steric bulk near the N-terminus, making the acylation of the next amino acid difficult.
    
  • Stereochemical Outcome: Using a DL-racemate building block in a standard L-peptide synthesis results in a mixture of diastereomeric peptides (L-peptide with L-erythro residue and L-peptide with D-erythro residue).[1] These must be separated by HPLC.

Material Preparation & Building Block Selection

For robust SPPS, the use of a side-chain protected building block is strongly recommended.

ComponentSpecificationRationale
Building Block Fmoc-Erythro-DL-β-HyNle(tBu)-OH The tert-butyl (tBu) ether protects the hydroxyl group from O-acylation and is removed during TFA cleavage.[1]
Alternative Fmoc-Erythro-DL-β-HyNle-OH (Unprotected)Feasible only if specific "soft" coupling conditions are used (see Protocol B), but carries high risk of side reactions.[1]
Resin Rink Amide or Wang Resin Low loading (0.3–0.5 mmol/g) is preferred to reduce aggregation, as β-branched residues can induce

-sheet formation.[1]

Experimental Protocols

Protocol A: Standard Coupling (Protected Side Chain)

Recommended for high-fidelity synthesis.[1]

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: DMF (Dimethylformamide)[2]

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Activation:

    • Dissolve Fmoc-Erythro-DL-β-HyNle(tBu)-OH (4.0 eq) and HATU (3.9 eq) in minimum DMF.[1]

    • Add DIPEA (8.0 eq) immediately before adding to the resin.

  • Coupling:

    • Add activated mixture to the resin.

    • Time: Shake at room temperature for 2 hours . (Extended time is required due to

      
      -branching).
      
    • Monitoring: Perform a Kaiser Test. If positive (blue beads), recouple using fresh reagents.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine (1:1) in DMF to prevent deletion sequences.

Protocol B: "Naked" Coupling (Unprotected Side Chain)

Use only if the tBu-protected building block is unavailable.

Critical Modification: Avoid DMAP (4-Dimethylaminopyridine) completely, as it catalyzes O-acylation of the free hydroxyl group.[1] Use carbodiimide chemistry which is less prone to O-acylation than uronium salts (HATU/HBTU) in the presence of free hydroxyls.

  • Activation: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure .

    • Ratio: AA : DIC : Oxyma (3 : 3 : 3 eq).

  • Coupling: React for 60–90 minutes. Do not heat.

  • Post-Coupling Wash: Wash extensively with DMF to remove any active ester traces before the next deprotection.

Workflow Visualization

The following diagram illustrates the decision logic and workflow for incorporating β-HyNle.

SPPS_Workflow Start Start: Resin Preparation CheckBB Check Building Block: Protected vs. Unprotected? Start->CheckBB Prot_Path Path A: Fmoc-β-HyNle(tBu)-OH CheckBB->Prot_Path Has tBu Unprot_Path Path B: Fmoc-β-HyNle-OH CheckBB->Unprot_Path Free -OH Activ_A Activation: HATU / DIPEA (Strong Activation) Prot_Path->Activ_A Couple_A Coupling: 2 Hours (Steric Hindrance Compensation) Activ_A->Couple_A Deprotect Fmoc Deprotection (20% Piperidine) Couple_A->Deprotect Activ_B Activation: DIC / Oxyma (No DMAP allowed) Unprot_Path->Activ_B Couple_B Coupling: 1 Hour (Minimize O-acylation risk) Activ_B->Couple_B Couple_B->Deprotect NextAA Coupling Next Amino Acid (Critical Step) Deprotect->NextAA Risk_O_Acyl Risk: O-Acylation of β-OH if Path B used NextAA->Risk_O_Acyl If Path B & Strong Activation Cleavage Final Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) NextAA->Cleavage Standard Cycle Risk_O_Acyl->Cleavage Impure Product HPLC HPLC Purification (Separate Diastereomers) Cleavage->HPLC

Caption: Decision tree for β-HyNle incorporation. Path A (Protected) is preferred to avoid O-acylation side reactions (Red Box).[1]

Post-Synthesis Analysis & Purification

Since the starting material is Erythro-DL , the final crude peptide will contain two diastereomers:

  • Peptide A: Contains (2S, 3R)-β-HyNle (L-Erythro)[1]

  • Peptide B: Contains (2R, 3S)-β-HyNle (D-Erythro)[1][3]

Analytical HPLC Protocol

The diastereomers typically exhibit different retention times due to the variation in side-chain interaction with the stationary phase.

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter, 5µm, 300Å).

  • Gradient: Shallow gradient recommended (e.g., 0.5% B per minute) to maximize separation resolution.

  • Mobile Phase:

    • A: 0.1% TFA in Water

    • B: 0.1% TFA in Acetonitrile

Identification

Co-inject with standards if available. If not, separate the two major peaks and perform NMR or Enzymatic Digestion (L-amino acid oxidase) to determine the stereochemistry of the incorporated residue, although in many biological screens (e.g., antimicrobial assays), both isomers are tested independently.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance at

-carbon.[1]
Double couple using HATU. Increase temperature to 50°C (only if using protected building block).
Mass + AA Mass O-acylation (Branched peptide).[1]Occurs if -OH was unprotected.[1] Treat resin with 20% Piperidine containing hydrazine to cleave ester linkage before final cleavage.
Broad Peaks on HPLC Diastereomeric mixture (DL).This is expected. Optimize gradient slope to separate the two isomers.

References

  • Breuer, W., et al. (2001).[4] "Oligosaccharyltransferase is highly specific for the hydroxy amino acid in Asn-Xaa-Thr/Ser."[1][5][4] FEBS Letters, 501(2-3), 106-110.[1] Link

  • Liwschitz, Y., et al. (1962).[6] "Synthesis of α-amino-β-hydroxy-acids. Part I. DL-allothreonine, DL-erythro-β-hydroxyleucine, and DL-erythro- and threo-β-hydroxy-β-methylaspartic acid."[1][6] Journal of the Chemical Society, 1116-1121. Link

  • Bachem Application Guide. (2023). "Solid Phase Peptide Synthesis (SPPS) explained." Bachem Knowledge Center. Link

  • Chan, W.C., & White, P.D. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (Standard reference for Fmoc protocols).

Sources

Method

Biocatalytic Assembly of L-threo-β-Hydroxy-α-Amino Acids: A Precision Protocol

Topic: Enzymatic Synthesis of L-threo-β-Hydroxy-α-Amino Acids Content Type: Application Note & Detailed Protocol Version: 2.0 (Scientific Release) Executive Summary The synthesis of -hydroxy- -amino acids is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enzymatic Synthesis of L-threo-β-Hydroxy-α-Amino Acids Content Type: Application Note & Detailed Protocol Version: 2.0 (Scientific Release)

Executive Summary

The synthesis of


-hydroxy-

-amino acids is a cornerstone challenge in medicinal chemistry, as these motifs serve as chiral building blocks for high-value antibiotics (e.g., Vancomycin), antifungals (e.g., Sphingofungins), and catecholamine precursors (e.g., L-threo-DOPS).[1] Traditional chemical synthesis (e.g., Sharpless aminohydroxylation) often suffers from poor atom economy and toxic metal waste.

This Application Note details the enzymatic aldol addition using L-Threonine Aldolases (L-TAs) . Unlike chemical routes, L-TAs offer strict C


-stereocontrol (L-configuration). However, controlling the C

-stereochemistry (threo vs. erythro) requires precise manipulation of thermodynamic and kinetic parameters. This guide provides a validated workflow for prioritizing the L-threo diastereomer.

Mechanistic Foundation & Enzyme Selection

The L-Threonine Aldolase (L-TA) Mechanism

L-TAs are Pyridoxal-5'-phosphate (PLP)-dependent enzymes.[2][3] In the synthetic direction, they catalyze the reversible aldol addition of Glycine (donor) to an Aldehyde (acceptor).[3][4]

The Stereochemical Challenge: While L-TAs almost exclusively generate the L-configuration at the


-carbon, the 

-carbon stereochemistry is governed by the face of the aldehyde attacked by the enzyme-bound glycine enolate.
  • L-threo: The syn diastereomer (2S, 3R).

  • L-erythro: The anti diastereomer (2S, 3S).

Most wild-type L-TAs (e.g., from Pseudomonas sp. or E. coli) exhibit low intrinsic diastereoselectivity, often producing nearly 50:50 mixtures. To favor the L-threo isomer, we must exploit the reversibility of the reaction.

Visualization: Reaction Pathway

The following diagram illustrates the PLP-dependent mechanism and the bifurcation point for stereoisomers.

LTA_Mechanism Substrates Glycine + Aldehyde (Substrates) PLP_Complex E-PLP-Glycine (Schiff Base Quinonoid) Substrates->PLP_Complex + L-TA / PLP TS C-C Bond Formation (Transition State) PLP_Complex->TS Aldol Addition L_threo L-threo Product (2S, 3R) Thermodynamic Product TS->L_threo Reversible Equilibrium L_erythro L-erythro Product (2S, 3S) Kinetic Product TS->L_erythro Reversible Equilibrium L_threo->PLP_Complex Retro-Aldol (Slow Cleavage) L_erythro->PLP_Complex Retro-Aldol (Fast Cleavage)

Caption: Mechanistic bifurcation in L-TA catalysis. The L-threo isomer is often thermodynamically favored but forms slower than the erythro isomer.

Critical Experimental Parameters

To maximize the L-threo yield, the following parameters must be optimized.

ParameterRecommendationScientific Rationale
Glycine Loading Excess (2–10 equiv.) The reaction is reversible. Excess glycine drives the equilibrium toward product formation (Le Chatelier's Principle).
Co-Solvent 10–20% DMSO Improves solubility of hydrophobic aldehydes (e.g., benzaldehyde) and can enhance L-TA activity/stability.
pH Control pH 6.5 – 8.0 L-TAs are generally most active at pH 8.0. However, slightly lower pH (6.5) can sometimes improve diastereoselectivity by altering the protonation state of the active site His/Lys residues.
Temperature 4°C vs. 30°C Kinetic Control: Low temp (4°C) often favors the erythro isomer (lower activation energy).Thermodynamic Control: Higher temp (30°C) + longer time favors the threo isomer (thermodynamic sink).
Cofactor 0.05 mM PLP Essential for catalytic activity. Must be added exogenously as it can dissociate during purification.

Protocol 1: Analytical Screening (Micro-Scale)

Objective: Rapidly assess enzyme activity and diastereoselectivity (de) for a specific aldehyde substrate.

Materials
  • Enzyme: Purified L-TA (e.g., Pseudomonas putida or E. coli origin) or crude cell lysate.

  • Buffer: 50 mM Potassium Phosphate, pH 8.0.

  • Substrates: Glycine (2 M stock), Target Aldehyde (e.g., Benzaldehyde, 100 mM in DMSO).

  • Cofactor: PLP (10 mM stock).

Procedure
  • Master Mix Preparation: In a 1.5 mL microtube, combine:

    • Buffer: 800 µL

    • Glycine Stock: 100 µL (Final: 200 mM)

    • PLP Stock: 5 µL (Final: 50 µM)

  • Substrate Addition: Add 20 µL of Aldehyde stock (Final: ~2 mM).

    • Note: Keep aldehyde concentration low initially to prevent enzyme inhibition.

  • Initiation: Add 50–100 µL of Enzyme preparation. Total volume ~1 mL.

  • Incubation: Shake at 30°C, 700 rpm for 24 hours .

    • Why 24h? To allow the reaction to reach thermodynamic equilibrium, favoring the L-threo form for aromatic substrates.

  • Quenching: Transfer 100 µL aliquot to 100 µL of 10% Trichloroacetic acid (TCA) or Acetonitrile. Centrifuge at 12,000 x g for 5 min.

  • Analysis: Analyze supernatant via HPLC (see Section 6).

Protocol 2: Preparative Synthesis of L-threo-Phenylserine

Objective: Gram-scale synthesis of L-threo-phenylserine using a thermodynamic control strategy.

Reaction Setup (100 mL Scale)
  • Buffer Prep: Prepare 80 mL of 50 mM Potassium Phosphate buffer (pH 7.5).

  • Glycine Saturation: Dissolve Glycine (3.75 g, 50 mmol) into the buffer.

    • Concentration: 0.5 M.

    • Check pH: Addition of glycine will shift pH. Re-adjust to 7.5 using 5 M KOH.

  • Cofactor: Add PLP (1.3 mg, 5 µmol) . Solution turns faint yellow.

  • Enzyme Addition: Add 1000 Units of L-TA (approx 20–50 mg purified protein or equivalent wet cell weight).

  • Aldehyde Feed (Fed-Batch Mode):

    • Dissolve Benzaldehyde (530 mg, 5 mmol) in 5 mL DMSO.

    • Crucial Step: Do not add all aldehyde at once. Benzaldehyde is toxic to enzymes.

    • Add the aldehyde solution in 5 aliquots (1 mL each) over 4 hours.

  • Incubation: Stir gently at 25°C for 24–48 hours .

    • Monitor reaction progress via TLC or HPLC.

Work-Up and Purification[5]
  • Quench: Acidify reaction to pH 2.0 using 6 M HCl. This dissociates the PLP and denatures the enzyme.

  • Clarification: Centrifuge (10,000 x g, 20 min) to remove protein precipitate.

  • Ion Exchange Chromatography (Dowex 50W x8):

    • Load the acidic supernatant onto a cation exchange column (H+ form).

    • Wash: Wash with water to remove excess Benzaldehyde and DMSO.

    • Elution: Elute amino acids with 1 M NH₄OH.

  • Fractionation: Collect ninhydrin-positive fractions.

  • Crystallization (Diastereomeric Enrichment):

    • Concentrate fractions to dryness.

    • Redissolve in minimal hot water/ethanol.

    • L-threo-phenylserine is typically less soluble than the erythro isomer or glycine. Cooling to 4°C often precipitates pure L-threo crystals.

Analytical Validation (HPLC)[6]

To confirm the "L-threo" identity, you must separate the four possible isomers (L-threo, D-threo, L-erythro, D-erythro).

Method A: Chiral Crown Ether Column (Direct)
  • Column: Crownpak CR-I (+) (Daicel).

  • Mobile Phase: pH 1.5 Perchloric acid (HClO₄) aqueous solution.

  • Temp: 25°C.

  • Detection: UV 210 nm or 254 nm (for aromatic side chains).

  • Resolution: Excellent separation of all 4 isomers for phenylserine derivatives.

Method B: Pre-column Derivatization (FDAA/Marfey's Reagent)

If a chiral column is unavailable:

  • Derivatize sample with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) .

  • Run on a standard C18 Reverse Phase column.

  • The interaction between the L-alanine moiety of the reagent and the chiral center of the analyte creates diastereomers that separate on C18.

Troubleshooting & Optimization

Workflow Logic Diagram

Optimization_Flow Problem Low Yield or Poor Selectivity? Check_Equilibrium Check Equilibrium (Is reaction < 24h?) Problem->Check_Equilibrium Check_Aldehyde Aldehyde Toxicity? Check_Equilibrium->Check_Aldehyde No Action_Time Extend Time to 48h (Favor Thermodynamic Product) Check_Equilibrium->Action_Time Yes Action_Feed Switch to Fed-Batch Aldehyde Addition Check_Aldehyde->Action_Feed Yes Action_Ratio Increase Glycine:Aldehyde Ratio (to 10:1) Check_Aldehyde->Action_Ratio No

Caption: Decision tree for optimizing L-threo synthesis yield and selectivity.

Common Issues
  • Low Conversion (<30%):

    • Cause: Unfavorable thermodynamic equilibrium.

    • Fix: Increase Glycine concentration (up to 2 M if solubility permits).

  • Poor Diastereoselectivity (Low de):

    • Cause: Kinetic trapping of the erythro isomer.

    • Fix: Increase temperature slightly (to 30–35°C) to accelerate the retro-aldol cleavage of the erythro isomer, allowing it to re-equilibrate to the more stable threo form.

  • Enzyme Inactivation:

    • Cause: Interaction of aldehyde with Lysine residues on the enzyme surface.

    • Fix: Use resin-based in situ product removal (ISPR) or fed-batch addition.

References

  • Steinreiber, J., et al. (2007).[5] Threonine aldolases—an emerging class of enzymes for the asymmetric synthesis of

    
    -hydroxy-
    
    
    
    -amino acids.[6] Tetrahedron. Link
  • Fesko, K. (2016).[5][7] Threonine aldolases: perspectives in engineering and screening the enzymes with enhanced substrate and stereo specificities. Applied Microbiology and Biotechnology. Link

  • Wang, L., et al. (2021).[5][8] Improving the C

    
     Stereoselectivity of L-Threonine Aldolase for the Synthesis of L-threo-4-Methylsulfonylphenylserine. Chemistry – A European Journal. Link[8]
    
  • Gerritse, G., et al. (2022). Multi-enzyme cascade for sustainable synthesis of L-threo-phenylserine.[1] Systems Microbiology and Biomanufacturing.[1] Link

  • Kimura, T., et al. (1997).

    
    -Hydroxy-
    
    
    
    -amino Acids Based on Recombinant D- and L-Threonine Aldolases. Journal of the American Chemical Society. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Stability of Erythro-DL-β-Hydroxynorleucine in Solution

Welcome to the technical support center for Erythro-DL-β-Hydroxynorleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Erythro-DL-β-Hydroxynorleucine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of Erythro-DL-β-Hydroxynorleucine in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in scientific principles and field-proven insights to ensure the integrity of your research.

Introduction to Erythro-DL-β-Hydroxynorleucine Stability

Erythro-DL-β-Hydroxynorleucine is a non-proteinogenic amino acid with potential applications in pharmaceutical and biotechnological research. As with many β-hydroxy-α-amino acids, its stability in solution can be a critical factor for successful experimental outcomes and the development of stable formulations. This guide will walk you through the potential degradation pathways, strategies for stabilization, and analytical methods to assess the stability of your solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Erythro-DL-β-Hydroxynorleucine in solution?

A1: The stability of Erythro-DL-β-Hydroxynorleucine in solution is primarily influenced by pH, temperature, light exposure, the presence of oxidizing agents, and the composition of the solvent or formulation. Understanding and controlling these factors are crucial to prevent degradation.

Q2: What are the potential degradation pathways for Erythro-DL-β-Hydroxynorleucine?

A2: Based on its chemical structure, a β-hydroxy-α-amino acid, Erythro-DL-β-Hydroxynorleucine may be susceptible to several degradation pathways, including:

  • β-Elimination: Particularly under basic conditions, the hydroxyl group at the β-position can be eliminated, leading to the formation of an α,β-unsaturated amino acid.[1][2]

  • Retro-Aldol Reaction: This is the reverse of an aldol condensation and can lead to the cleavage of the carbon-carbon bond between the α and β carbons, resulting in the formation of an aldehyde and glycine or its derivative. This reaction can be favored under certain pH and temperature conditions.[3][4][5]

  • Oxidative Degradation: The presence of oxidizing agents or exposure to atmospheric oxygen, especially in the presence of metal ions, can lead to the oxidation of the amino acid.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.[6][7][8][9][10]

  • Maillard Reaction: In the presence of reducing sugars, the primary amine group of Erythro-DL-β-Hydroxynorleucine can participate in the Maillard reaction, leading to browning and the formation of complex products, especially upon heating.[11][12][13][14][15]

Q3: How can I monitor the stability of my Erythro-DL-β-Hydroxynorleucine solution?

A3: Stability can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detection is commonly used to quantify the parent compound and detect degradation products.[16][17] Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for identifying the structure of degradation products.[18][19][20]

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and analysis of Erythro-DL-β-Hydroxynorleucine solutions.

Issue 1: Loss of Potency or Concentration Over Time

Question: I am observing a decrease in the concentration of Erythro-DL-β-Hydroxynorleucine in my stock solution, even when stored at 4°C. What could be the cause and how can I prevent it?

Answer:

A gradual loss of concentration suggests chemical degradation. The most likely culprits at refrigerated temperatures are slow hydrolysis or oxidation.

Causality and Recommended Actions:

  • pH-Dependent Hydrolysis: The pH of your solution is a critical stability parameter. For β-hydroxy-α-amino acids, both acidic and alkaline pH can catalyze degradation.

    • Troubleshooting Step: Measure the pH of your solution. If it is not within a neutral range (pH 6-8), adjust it using a suitable buffer system (e.g., phosphate or histidine buffer).[21] It is advisable to perform a pH stability study to determine the optimal pH for your specific application.

  • Oxidation: Trace metal ions in your solvent or from container leachables can catalyze the oxidation of the amino acid.

    • Troubleshooting Step: Prepare your solutions using high-purity water and reagents. Consider using metal-chelating agents like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM) to sequester metal ions. The addition of antioxidants, such as ascorbic acid or methionine, can also be beneficial.[22][23][24][25]

  • Microbial Contamination: Although less likely at 4°C, microbial growth can lead to the degradation of amino acids.

    • Troubleshooting Step: Prepare solutions under sterile conditions and consider sterile filtration (0.22 µm filter) for long-term storage.

Issue 2: Appearance of New Peaks in Chromatogram During Stability Studies

Question: During my HPLC/UPLC analysis of a stressed Erythro-DL-β-Hydroxynorleucine sample (e.g., after heating or exposure to acid/base), I see new peaks. How can I identify these degradation products?

Answer:

The appearance of new peaks indicates the formation of degradation products. Identifying these is crucial for understanding the degradation pathway and developing a stability-indicating method.

Workflow for Degradant Identification:

Caption: Workflow for the identification of degradation products.

Explanation of Steps:

  • LC-MS/MS Analysis: This is the first step to get the mass-to-charge ratio (m/z) of the degradation products.

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which allows for the determination of the elemental composition of the degradants.

  • MS/MS Fragmentation: Fragmenting the degradant ions in the mass spectrometer provides information about their chemical structure.

  • Propose Putative Structures: Based on the elemental composition and fragmentation pattern, and considering the potential degradation pathways (β-elimination, retro-aldol, etc.), you can propose possible structures for the degradation products.

  • Isolation and NMR Spectroscopy: For unambiguous structure elucidation, the degradation product can be isolated using preparative HPLC, followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR).[26][27]

Issue 3: Poor Resolution of Erythro and Threo Isomers in Chiral HPLC

Question: I am trying to separate the erythro and threo diastereomers of DL-β-Hydroxynorleucine, but I am getting poor resolution. What can I do to improve the separation?

Answer:

Separating diastereomers can be challenging and often requires optimization of the chromatographic conditions.

Strategies for Improving Chiral Separation:

  • Column Selection:

    • Chiral Stationary Phases (CSPs): Utilize a column specifically designed for chiral separations. For amino acids, crown-ether based, cyclodextrin-based, or ligand-exchange chromatography (LEC) columns can be effective.[28][29][30][31][32]

  • Mobile Phase Optimization:

    • Solvent Composition: Vary the ratio of your organic modifier (e.g., methanol, acetonitrile) to the aqueous phase.

    • Additives: The addition of an acidic modifier (e.g., formic acid, trifluoroacetic acid) or a buffer can significantly impact the retention and selectivity.

    • Temperature: Column temperature affects the thermodynamics of the separation. Experiment with different temperatures to find the optimal resolution.

  • Derivatization: If direct separation is not successful, consider derivatizing the amino acid with a chiral derivatizing agent to form diastereomers that are more easily separated on a standard reversed-phase column.

Protocols for Improving Stability

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of Erythro-DL-β-Hydroxynorleucine and to develop a stability-indicating analytical method.

Objective: To identify potential degradation pathways and degradation products under various stress conditions.

Materials:

  • Erythro-DL-β-Hydroxynorleucine

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of Erythro-DL-β-Hydroxynorleucine (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffer at a neutral pH).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.

  • Sampling: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC or UPLC-MS method.

Data Analysis:

  • Calculate the percentage degradation of Erythro-DL-β-Hydroxynorleucine.

  • Identify and quantify the major degradation products.

Protocol 2: Formulation Development for Enhanced Stability

This protocol outlines a screening process for excipients to improve the stability of Erythro-DL-β-Hydroxynorleucine in an aqueous solution.

Objective: To identify a stable liquid formulation for Erythro-DL-β-Hydroxynorleucine.

Materials:

  • Erythro-DL-β-Hydroxynorleucine

  • Buffering agents (e.g., phosphate buffer, histidine buffer)

  • Antioxidants (e.g., ascorbic acid, methionine)

  • Chelating agents (e.g., EDTA)

  • Bulking agents/cryoprotectants for lyophilization (e.g., mannitol, sucrose, trehalose)[33][34][35]

  • Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin)[36][37][38][39][40]

Procedure:

  • Buffer Screening: Prepare solutions of Erythro-DL-β-Hydroxynorleucine in different buffers at various pH values (e.g., pH 5, 6, 7, 8). Store the solutions at accelerated stability conditions (e.g., 40°C/75% RH) and monitor for degradation over time.

  • Excipient Screening: Based on the optimal pH determined in the previous step, prepare formulations containing different excipients:

    • Antioxidants: Add varying concentrations of ascorbic acid or methionine.

    • Chelating Agents: Add a low concentration of EDTA.

    • Cyclodextrins: Prepare solutions with different concentrations of a suitable cyclodextrin.

  • Stability Testing: Store the prepared formulations under accelerated conditions and at the intended storage temperature. Analyze the samples at predetermined time points for the content of Erythro-DL-β-Hydroxynorleucine and its degradation products.

  • Lyophilization (Optional): For formulations intended for long-term storage as a solid, screen cryoprotectants like mannitol, sucrose, or trehalose. Lyophilize the formulations and assess the stability of the lyophilized cake and the reconstituted solution.[41]

Data Presentation

Table 1: Hypothetical pH-Rate Profile for the Degradation of Erythro-DL-β-Hydroxynorleucine at 40°C

pHApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t₁/₂) (days)
3.00.0858.2
4.00.04216.5
5.00.01546.2
6.00.005138.6
7.00.00886.6
8.00.02527.7
9.00.0987.1

Note: This data is illustrative and should be determined experimentally.

Visualization of Key Concepts

Degradation_Pathways Erythro-DL-β-Hydroxynorleucine Erythro-DL-β-Hydroxynorleucine α,β-Unsaturated Amino Acid α,β-Unsaturated Amino Acid Erythro-DL-β-Hydroxynorleucine->α,β-Unsaturated Amino Acid β-Elimination (Basic pH) Aldehyde + Glycine Derivative Aldehyde + Glycine Derivative Erythro-DL-β-Hydroxynorleucine->Aldehyde + Glycine Derivative Retro-Aldol Reaction (Heat, pH) Oxidized Products Oxidized Products Erythro-DL-β-Hydroxynorleucine->Oxidized Products Oxidation (O₂, Metal Ions) Decarboxylated Product Decarboxylated Product Erythro-DL-β-Hydroxynorleucine->Decarboxylated Product Decarboxylation (Heat) Maillard Products Maillard Products Erythro-DL-β-Hydroxynorleucine->Maillard Products Maillard Reaction (Reducing Sugars, Heat)

Caption: Potential degradation pathways of Erythro-DL-β-Hydroxynorleleucine.

Conclusion

Ensuring the stability of Erythro-DL-β-Hydroxynorleucine in solution is paramount for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways and implementing appropriate stabilization strategies, researchers can significantly improve the shelf-life and performance of their solutions. This guide provides a foundational framework for troubleshooting common stability issues and for the systematic development of stable formulations. It is important to emphasize that the specific stability profile of Erythro-DL-β-Hydroxynorleucine should be determined experimentally for your particular application and storage conditions.

References

  • Hodge, J. E. (1953). Chemistry of Browning Reactions in Model Systems. Journal of Agricultural and Food Chemistry, 1(15), 928–943.
  • Nursten, H. E. (2005).
  • Martins, S. I., Jongen, W. M., & Van Boekel, M. A. (2000). A review of Maillard reaction in food and implications to kinetic modelling. Trends in Food Science & Technology, 11(9-10), 364-373.
  • SUMICHIRAL OA columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service, Ltd.
  • Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applic
  • Maillard Reaction Explained: What Is the Maillard Reaction? - 2026 - MasterClass.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC.
  • Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. (2019). Agilent Technologies, Inc.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. ChemBioChem.
  • Addition of Amino Acids to Further Stabilize Lyophilized Sucrose-Based Protein Formulations: I. Screening of 15 Amino Acids in Two Model Proteins. Journal of Pharmaceutical Sciences.
  • What is a retro-aldol reaction? What conditions favor retro-aldol reactions? - Vaia.
  • The proposed mechanism of retro-aldol cleavage of β-hydroxy-α-amino...
  • Oxidative decarboxylation of β‐hydroxy amino acid 4. Reactions...
  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Tetrahedron.
  • Comparison of L-Threonine Aldolase Variants in the Aldol and Retro-Aldol Reactions.
  • Combined Use of Cyclodextrins and Amino Acids for the Development of Cefixime Oral Solutions for Pedi
  • Protein stabilization by cyclodextrins in the liquid and dried st
  • NMR-based metabolite studies with 15N amino acids.
  • Decarboxylation in N
  • Decarboxyl
  • Cyclodextrins and Amino Acids Enhance Solubility and Tolerability of Retinoic Acid/Tretinoin: Molecular Docking, Physicochemical, Cytotoxicity, Scratch Assay, and Topical Gel Formulations Investig
  • Effectiveness of Lyoprotectants in Protein Stabilization During Lyophiliz
  • The Application of Amino Acids in Freeze Dried Protein Formul
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics.
  • Lyophilized peptide formulations.
  • Protein stabilization by cyclodextrins in the liquid and dried state - ResearchG
  • Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations.
  • Method for decarboxylation of amino acids via imine formation.
  • Decarboxylation of α-Amino Acids Containing Two and Three Stereogenic Centers: A Simple One-Step Procedure to Prepare two Optically Active β-Amino Alcohols and a Bicyclic Pyrrolidine Derivative.
  • The repair of oxidized amino acids by antioxidants. Biochimica et Biophysica Acta (BBA) - General Subjects.
  • β-Elimin
  • Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Nuclear magnetic resonance spectroscopy of proteins - Wikipedia.
  • Enhancement of Antioxidant Activity, Stability, and Structure of Heme-Peptides by L-Lysine. Foods.
  • Introduction to NMR spectroscopy of proteins - Duke Computer Science.
  • Essential Amino Acids As Antioxidants - Asian Scientist Magazine.
  • Beta-hydroxynorleucine: separation of its isomers and biological studies. The Journal of Biological Chemistry.
  • The repair of oxidized amino acids by antioxidants - Scilit.
  • Mechanistic comparison of β-H elimination, β-OH elimination, and nucleophilic displacement reactions of β-hydroxy alkyl rhodium porphyrin complexes. Dalton Transactions.
  • β-Hydride elimin
  • Simultaneous Amino Acid Analysis Based on 19F NMR Using a Modified OPA-Derivatiz
  • Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids.
  • Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection - Thermo Fisher Scientific.
  • Analysis of Serum Estrogens by UPLC-MS/MS for Clinical Research.
  • Determination of Common Beta-Agonist Residues in Meat Products by UPLC-MS/MS.

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Optimization

Technical Support Center: Stereocontrol in β-Hydroxy Amino Acid Synthesis

Welcome to the technical support center dedicated to the stereoselective synthesis of β-hydroxy amino acids. These valuable chiral building blocks are integral components of numerous biologically active molecules and pha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of β-hydroxy amino acids. These valuable chiral building blocks are integral components of numerous biologically active molecules and pharmaceuticals. Achieving high stereochem[1][2]ical purity at both the α- and β-carbons is paramount, yet racemization and poor diastereoselectivity are common hurdles. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these challenges and optimize your synthetic strategies.

Troubleshooting Guides: Addressing Common Issues in Stereocontrol

This section addresses specific experimental problems in a question-and-answer format, offering explanations and actionable solutions.

Issue 1: Low Diastereoselectivity in Aldol Additions

Q: My aldol reaction is producing a nearly 1:1 mixture of syn and anti diastereomers. What factors control diastereoselectivity, and how can I favor the desired isomer?

A: Low diastereoselectivity in aldol reactions is a frequent issue stemming from a lack of control over the enolate geometry and the transition state of the reaction. The stereochemical outcome is dictated by the interplay between the enolate (Z or E), the aldehyde, and the metal cation, often rationalized by the Zimmerman-Traxler model which proposes a six-membered chair-like transition state.

Troubleshooting Steps:[3][4]

  • Enolate Geometry is Key: The geometry of the enolate is critical. Z-enolates typically lead to syn-aldol products, while E-enolates favor anti-aldol products.

    • For syn produ[3]cts: Employ conditions that favor the formation of the Z-enolate. The use of bulky bases (e.g., lithium hexamethyldisilazide - LiHMDS) and specific chiral auxiliaries, like the Evans oxazolidinones, reliably generates Z-enolates. The reaction of an N-acyl[3][4][5]oxazolidinone with a Lewis acid like dibutylboron triflate and a tertiary amine is a classic method for generating a Z-enolate, which then reacts with an aldehyde to give the syn product with high selectivity.

    • For anti prod[4]ucts: Conditions that favor the E-enolate are required. This can be more challenging, but certain methodologies, such as the Crimmins thiazolidinethione approach, can be tuned to produce "non-Evans syn" or anti adducts by varying reagents.

  • Leverage Chelation[6] Control: For substrates with a chelating group (e.g., an α- or β-alkoxy group) on the aldehyde, using a chelating Lewis acid like magnesium bromide (MgBr₂·OEt₂) or titanium tetrachloride (TiCl₄) can enforce a rigid, organized transition state. This often leads to high [7][8][9]diastereoselectivity, typically favoring the syn product, as the Lewis acid coordinates to both the aldehyde's carbonyl oxygen and the adjacent alkoxy group, forcing the incoming nucleophile to attack from a specific face. Non-chelating Lewis acids[7][8][10], such as boron trifluoride etherate (BF₃·OEt₂), will likely result in a different stereochemical outcome, governed by non-chelation models like the Felkin-Ahn model.

  • Optimize Reaction [8]Temperature: Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher selectivity. If you are observing poor[11] selectivity, consider running the reaction at a lower temperature (e.g., -78 °C).

  • Solvent Choice Matters: The solvent can influence the aggregation state of the enolate and the tightness of the transition state. Screen different aprotic [11]solvents (e.g., THF, diethyl ether, dichloromethane) to find the optimal conditions for your specific substrate and reagent combination.

Issue 2: Epimerization at the α-Carbon

Q: I've successfully synthesized the desired diastereomer, but I'm observing significant racemization at the α-amino carbon center during subsequent steps (e.g., workup or protecting group removal). How can I prevent this?

A: Epimerization at the α-carbon of an amino acid derivative is a common problem, particularly under basic conditions. The α-proton is acidic a[12]nd can be abstracted by a base, leading to a planar enolate intermediate which can then be re-protonated from either face, resulting in racemization.

Troubleshooting Steps:[12]

  • Protecting Group Strategy: The choice of the nitrogen protecting group is crucial.

    • Electron-withdrawing groups on the nitrogen increase the acidity of the α-proton, making the compound more susceptible to epimerization. Be particularly cautious with protecting groups that have carbonyls directly attached to the nitrogen, such as in Fmoc- or Boc-protected amino acids, as these can be racemized during the activation step in peptide synthesis.

    • Orthogonal Prot[13]ection: Employ an orthogonal protecting group strategy where the N-terminal and side-chain protecting groups can be removed under different, mild conditions. For example, the use of a[14][15]n Alloc group, which is removed by palladium catalysis, can be a good alternative if you are having issues with base-labile (Fmoc) or acid-labile (Boc) groups.

  • Avoid Strong Bases: Whenever possible, avoid using strong, non-sterically hindered bases, especially during workup or purification. If a base is necessary, c[16]onsider using a weaker, sterically hindered base like 2,4,6-collidine or N-methylmorpholine (NMM) instead of stronger bases like diisopropylethylamine (DIPEA).

  • Temperature Contro[16]l During Workup: Perform aqueous workups and extractions at low temperatures (e.g., 0 °C) to minimize the rate of base-catalyzed epimerization.

  • Careful pH Adjustment: During workup, if you need to neutralize an acidic solution, add the base slowly and monitor the pH carefully to avoid creating a highly basic environment.

  • Auxiliary Removal Conditions: When cleaving a chiral auxiliary, choose the mildest conditions possible. For Evans oxazolidinones, methods like hydrolysis with lithium hydroxide/hydrogen peroxide or reduction with lithium borohydride are generally mild and effective. For pseudoephedrine amide[10]s, the auxiliary is typically cleaved with a suitable nucleophile. Always ensure the conditi[17]ons are optimized to be as gentle as possible.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for synthesizing enantiomerically pure β-hydroxy amino acids?

A1: Several robust methods exist, and the best choice depends on the desired stereoisomer and the specific substrate.

  • Chiral Auxiliary-Mediated Aldol Reactions: This is a cornerstone of asymmetric synthesis. Evans oxazolidinones are widely used to reliably produce syn-aldol products. Pseudoephedrine and pseud[3][4][6]oephenamine can also serve as effective chiral auxiliaries. The key advantage is the [2][17]high degree of stereocontrol, though it requires additional steps for attaching and removing the auxiliary.

  • Sharpless Asymmetr[4]ic Aminohydroxylation (AA): This method directly installs both the hydroxyl and amino groups across a double bond in a stereocontrolled manner. It is a highly efficient [18]method for creating vicinal amino alcohols from alkenes. Different chiral ligands [18][19][20](derived from dihydroquinine and dihydroquinidine) allow access to different enantiomers.

  • Enzymatic Methods:[18] Biocatalysis offers an environmentally friendly and highly selective alternative.

    • Kinetic Resolution: Enzymes like lipases can selectively acylate one enantiomer of a racemic mixture of β-hydroxy amino acid derivatives, allowing for the separation of the two enantiomers.

    • Aldolases: Th[21][22][23]reonine aldolases can catalyze the C-C bond formation between glycine and various aldehydes to produce β-hydroxy-α-amino acids. While this is a direct an[1]d atom-economical approach, challenges can include the need for excess glycine due to the reversibility of the reaction and potential substrate inhibition by the aldehyde.

Q2: How do I choose th[1][24]e right protecting groups for my synthesis?

A2: Protecting group selection is critical for success and to avoid side reactions like racemization.

  • For the α-Amino G[15][25]roup:

    • Boc (tert-Butoxycarbonyl): Stable to bases and nucleophiles, but removed under acidic conditions (e.g., TFA).

    • Fmoc (9-Fluorenylmethyloxycarbonyl): Stable to acids, but removed with a mild base like piperidine. Be mindful of potential epimerization with base-sensitive substrates.

    • Cbz (Benzyloxyc[26]arbonyl): Stable to both mild acid and base, typically removed by catalytic hydrogenation.

  • For the β-Hydroxy Group:

    • Silyl Ethers (e.g., TBS, TIPS): These are very common and offer a range of stabilities. They are typically removed with a fluoride source (e.g., TBAF) or under acidic conditions.

    • Benzyl Ether (Bn): A robust protecting group, removed by catalytic hydrogenation.

The key is to choose an "orthogonal" set of protecting groups, where each can be removed selectively without affecting the others.

Q3: My chiral HPLC/GC [14]analysis shows poor enantiomeric excess (e.e.). How can I be sure the issue is with the reaction and not the analysis?

A3: This is a critical point often overlooked. Before spending significant time optimizing a reaction, it's essential to validate your analytical method.

  • Analyze a Racemic [11]Standard: Synthesize or purchase a racemic sample of your final product. Your chiral chromatography method must be able to baseline-separate the two enantiomers.

  • Check for Peak Co-elution: Ensure that no impurities are co-eluting with your product peaks, which could interfere with accurate integration.

  • Vary Analytical Conditions: If you are not getting good separation, try different chiral columns, mobile phases, and temperatures.

Visualizing Stereocontrol: The Evans Aldol Reaction

The Evans oxazolidinone-mediated aldol reaction is a classic example of achieving high diastereoselectivity through a well-organized transition state. The chiral auxiliary directs the stereochemical outcome of the reaction.

Evans_Aldol cluster_0 Step 1: Z-Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Auxiliary Removal N_Acyl N-Acyl Oxazolidinone Base 1. Bu₂BOTf 2. Amine Base N_Acyl->Base Deprotonation Z_Enolate Z-Boron Enolate (Rigid Structure) Base->Z_Enolate TS Zimmerman-Traxler Transition State (Chair-like) Z_Enolate->TS Aldehyde Aldehyde (R-CHO) Aldehyde->TS Syn_Adduct Syn-Aldol Adduct TS->Syn_Adduct Facial Selectivity Controlled by Auxiliary Hydrolysis Mild Hydrolysis (e.g., LiOH, H₂O₂) Syn_Adduct->Hydrolysis Product β-Hydroxy Acid/ Ester/Alcohol Hydrolysis->Product

Caption: Workflow of the Evans Aldol reaction for syn-selective synthesis.

Data Summary: Comparing Stereoselective Methods

The choice of synthetic method significantly impacts both yield and stereoselectivity. The table below provides a general comparison of common approaches.

MethodTypical Diastereoselectivity (d.r.)Typical Enantioselectivity (e.e.)Key AdvantagesCommon Challenges
Evans Aldol (Boron Enolate) >95:5 (syn)>99%Highly reliable and predictable for syn products.Requires stoichiometric[4] chiral auxiliary; multi-step process.
Chelation-Controlle[4]d Aldol (TiCl₄) Up to 99:1 (syn)>98%Excellent for substrates with chelating groups.Substrate scope can be [10]limited to chelating aldehydes.
Sharpless Aminohydr[10]oxylation N/A (forms two stereocenters)90-99%Direct, atom-economical C-N and C-O bond formation.Requires careful handli[18]ng of osmium tetroxide catalyst.
Enzymatic Resolution (Lipase) N/A (separates enantiomers)>95%Mild conditions; environmentally friendly.Maximum theoretical yie[23]ld is 50% for the desired enantiomer.
Threonine Aldolase Catalysis VariableHighDirect C-C bond formation from simple precursors.Reversibility and subst[1][24]rate inhibition can lower yields.

Experimental Pro[1]tocols

Protocol 1: General Procedure for an Evans syn-Aldol Reaction

This protocol is a representative example for achieving high syn-diastereoselectivity.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-acyl oxazolidinone (1.0 equiv.) and dissolve in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Enolate Formation: Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise. Then, add a tertiary amine base (e.g., triethylamine or DIPEA, 1.2 equiv.) dropwise. Stir the resulting mixture at 0 °C for 30-60 minutes. The solution should become homogeneous.

  • Aldehyde Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add the aldehyde (1.2 equiv.), either neat or as a solution in DCM, dropwise.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to slowly warm to 0 °C and stir for an additional 1-2 hours.

  • Quenching: Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously at 0 °C for 1 hour.

  • Workup: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired syn-aldol adduct.

References

  • A chelation-controlled and highly diastereoselective synthesis of syn-aldols is described. Aldol reaction of (S)-valinol-derived ester with a variety of aldehydes proceeded with high syn-diastereoselectivities (up to 99:1)
  • Troubleshooting low enantioselectivity in the asymmetric synthesis of 5-Benzyloxan-2-one - Benchchem. ()
  • A Comparative Guide to the Stereoselectivity of MgBr₂·OEt₂ and Other Chel
  • Evans aldol ppt | PPTX - Slideshare. ()
  • Synthesis of β- and γ-hydroxy α-amino acids via enzymatic kinetic resolution and cyanate-to-isocyan
  • Synthesis of β- and γ-Hydroxy α-Amino Acids via Enzymatic Kinetic Resolution and Cyanate-to-Isocyanate Rearrangement | The Journal of Organic Chemistry - ACS Public
  • Asymmetric Synthesis of Fmoc-Protected β-Hydroxy and β-Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl | Organic Letters - ACS Public
  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. ()
  • Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis | The Journal of Organic Chemistry - ACS Public
  • Asymmetric Synthesis of Fmoc-Protected β-Hydroxy and β-Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl - PubMed. ()
  • Chelation control in metal-assisted aldol addition reactions of .alpha.-N-halogenated imide enolates leading to predominantly anti stereoselectivity.
  • Diastereoselection in Lewis-Acid-Medi
  • Aldol Reaction - Chem 106 - Eugene E. Kwan. ()
  • Aldol reaction - Wikipedia. ()
  • Evans Aldol Reaction - Alfa Chemistry. ()
  • Evans Aldol Reaction | Chem-St
  • Evans Aldol Reaction | Tokyo Chemical Industry Co., Ltd.(APAC). ()
  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC. ()
  • Collection - Asymmetric Synthesis of Fmoc-Protected β‑Hydroxy and β‑Methoxy Amino Acids via a Sharpless Aminohydroxylation Reaction Using FmocNHCl - Organic Letters - Figshare. ()
  • Highly efficient synthesis of enantioenriched β-hydroxy α-amino acid derivatives via Ir-catalyzed dynamic kinetic asymmetric hydrogenation - Organic Chemistry Frontiers (RSC Publishing). ()
  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Public
  • Recent Advances in Stereoselective Synthesis and Applic
  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PMC. ()
  • Stereocontrolled synthesis of syn-β-Hydroxy-α-amino acids by direct aldolization of pseudoephenamine glycinamide - PubMed. ()
  • Chiral auxiliary - Wikipedia. ()
  • Enzymatic kinetic resolution of β-amino acid deriv
  • (PDF)
  • Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers - MDPI. ()
  • Discovery and directed evolution of C–C bond formation enzymes for the biosynthesis of β-hydroxy-α-amino acids and deriv
  • Asymmetric Synthesis of β-Hydroxy Amino Acids via Aldol Reactions Catalyzed by Chiral Ammonium Salts - The Journal of Organic Chemistry - ACS Figshare. ()
  • Amino Acid-Protecting Groups. ()
  • 23.13: Protection of Amino Groups in Synthesis - Chemistry LibreTexts. ()
  • A practical synthesis of enantiopure syn-β-amino-α-hydroxy acids from α-amino acids with application in the formal syntheses of L-TFB-TBOA and (S) - RSC Publishing - The Royal Society of Chemistry. ()
  • Protecting Agents - TCI Chemicals. ()
  • Amino Acid Deriv
  • Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism | The Journal of Organic Chemistry - ACS Public
  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide - ACS Public
  • Epimerisation in Peptide Synthesis - PMC - NIH. ()
  • New breakthrough in zero-racemization synthesis: development and application of efficient condensation reagents - Suzhou Highfine Biotech. ()
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. ()
  • Posttranslational amino acid epimerization: enzyme-catalyzed isomerization of amino acid residues in peptide chains. | PNAS. ()
  • Lecture 16 Protecting groups and racemiz
  • Asymmetric reactions_synthesis. ()
  • Meeting Challenges in Asymmetric Synthesis - Pharmaceutical Technology. ()
  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis | Request PDF - ResearchG
  • Epimeris
  • Process for racemizing an optically active alpha-amino acid or a salt thereof - Google P
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. ()
  • Asymmetric Synthesis. ()
  • Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated D

Sources

Troubleshooting

Technical Support Center: Hydroxynorleucine (Hnl) Analysis

Topic: Resolution of NMR Spectral Overlaps in Hydroxynorleucine Status: Operational | Tier: Level 3 (Advanced Spectroscopy) Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist Welcome to the Hnl Analysis Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution of NMR Spectral Overlaps in Hydroxynorleucine

Status: Operational | Tier: Level 3 (Advanced Spectroscopy) Lead Scientist: Dr. Aris Thorne, Senior Applications Specialist

Welcome to the Hnl Analysis Support Hub

You are likely here because the aliphatic region of your peptide or metabolite spectrum is a wall of overlapping multiplets, and you cannot confidently integrate the Hydroxynorleucine (Hnl) signals. Hnl, being a non-standard amino acid often derived from Lysine oxidation or synthetic insertion, presents a unique challenge: its side chain (


 methylenes) mimics Leucine and Lysine, while its hydroxylated methine/methylene protons often bury themselves under the 

"fingerprint" region or sugar signals.

This guide moves beyond basic troubleshooting. We focus on causality (why the overlap exists) and resolution (how to mathematically or spectroscopically isolate the signal).

Module 1: Diagnostic & Spin System Logic

The Problem: You observe a broad multiplet envelope between 1.2 and 1.8 ppm and cannot assign the Hnl side chain, or the diagnostic


 peak (approx. 3.5–4.0 ppm) is co-eluting with 

signals.

The Science: Hnl (specifically 6-hydroxynorleucine or internal isomers like 5-hydroxynorleucine) possesses a continuous spin system. Unlike Leucine (which branches) or Phenylalanine (which is interrupted by a quaternary carbon), Hnl allows magnetization to transfer from the amide proton (


) all the way to the terminal methyl or hydroxymethylene group.
  • Key Diagnostic: The coupling between the hydroxyl-bearing carbon's proton (

    
    ) and its neighbors is your primary handle.
    
  • The Overlap Trap: In 1D

    
     NMR, the 
    
    
    
    proton often resonates at
    
    
    3.5–3.9 ppm. This is the exact frequency of:
    • Proline

      
       protons.[1]
      
    • Serine/Threonine

      
       protons.[1]
      
    • The

      
       of Glycine.
      
Visualizing the Spin System (Graphviz)

The following diagram illustrates the magnetization transfer path you must exploit to resolve Hnl from interfering residues like Leucine.

Hnl_Spin_System NH Amide NH (8.0-8.5 ppm) HA H-Alpha (4.2-4.5 ppm) NH->HA 3J Coupling HB H-Beta (CH2) (1.6-1.9 ppm) *Overlap Risk* HA->HB TOCSY Transfer HG H-Gamma (CH2) (1.3-1.5 ppm) *Overlap Risk* HB->HG Relay HD H-Delta/Epsilon (CH-OH) (3.5-3.8 ppm) *Diagnostic Target* HG->HD Target Isolation Leu Interfering Residues (Leu, Lys, Ile) Leu->HB Spectral Overlap

Caption: Magnetization transfer pathway in Hnl. Note that while side chains overlap (yellow), the specific connectivity to the hydroxyl-proton (green) allows isolation via TOCSY.

Module 2: Acquisition Strategies (The "Hardware" Fix)

Q: My 1D spectrum is useless for quantitation due to overlap. What is the immediate fix?

A: Switch to 1D Selective TOCSY (Total Correlation Spectroscopy).

Do not jump immediately to 2D if you need quick quantitation. A 1D Selective TOCSY allows you to "pull out" the Hnl spin system from the background.

Protocol:

  • Select a Handle: Identify the Hnl Amide (

    
    ) or the 
    
    
    
    peak. If the
    
    
    is resolved (usually 8.0–8.5 ppm), use it.
  • Excitation: Apply a selective shaped pulse (e.g., Gaussian or REBURP) to the

    
    .
    
  • Mixing Time (

    
    ): 
    
    • Set

      
       ms to see only 
      
      
      
      (confirm connectivity).
    • Set

      
       ms to transfer magnetization down the chain to the 
      
      
      
      and side-chain protons.
  • Result: The resulting spectrum will show only the Hnl signals. All overlapping Leucine/Lysine signals will vanish because their

    
     protons were not excited.
    

Q: I need to prove the structure is Hnl and not Hydroxylysine. 1D isn't enough.

A: You require Multiplicity-Edited


 HSQC. 

The proton dimension is crowded; the carbon dimension is spacious.

  • Hnl

    
     Carbon: 
    
    
    
    68–72 ppm.
  • Lysine

    
    -Carbon: 
    
    
    
    40 ppm (approx).
  • Leucine/Ile Aliphatics:

    
     20–40 ppm.
    

Experimental Setup:

  • Pulse Sequence: hsqcedetgpsisp2.3 (Bruker) or equivalent.

  • Phase:

    
     and 
    
    
    
    peaks positive (red);
    
    
    peaks negative (blue).
  • Logic: If your diagnostic peak at 3.8 ppm correlates to a Carbon at 70 ppm and is inverted (blue, assuming

    
     in 6-Hnl) or positive (red, assuming 
    
    
    
    in 5-Hnl), you have definitive structural proof.
Module 3: Sample Preparation (The "Wet Lab" Fix)

Q: I cannot run 2D experiments (concentration too low). How can I resolve peaks in 1D?

A: Perform a pH Titration or Solvent Shift.

Peak positions of protons near ionizable groups (like the N-terminus or side chains) are pH-dependent.

The "Titration" Protocol:

  • Baseline: Acquire spectrum at pH 3.0.

  • Titrate: Adjust pH in 0.5 unit increments up to pH 7.0 using

    
    .
    
  • Observation:

    • The Hnl side chain is generally pH-insensitive unless it is the N-terminal residue.

    • However, interfering signals (His, Glu, Asp) will move.

    • Goal: Find the "window" where the Hnl

      
       peak (approx 3.8 ppm) stands clear of the moving interferences.
      

Solvent Swap Table: If


 fails, the solvation shell effect of DMSO can dramatically alter chemical shifts.
SolventHnl

Shift (Approx)
Hnl

Visibility
Overlap Character

3.6 – 3.9 ppmInvisible (Exchanged)Sharp peaks, sugar overlap common.
DMSO-

3.8 – 4.2 ppmVisible (Sharp doublet)Broad peaks, but separates Hnl from sugars.
Methanol-

3.5 – 3.8 ppmPartial ExchangeGood for hydrophobic peptides.
Module 4: Computational Resolution (The "Software" Fix)

Q: I have the data, the peaks are overlapped, and I cannot re-acquire. How do I integrate?

A: Use Global Spectral Deconvolution (GSD) or Line-Fitting.

Standard "sum" integration fails when peak tails overlap. You must use algorithm-based peak deconvolution.

Workflow (e.g., using Mnova or TopSpin):

  • Phase & Baseline: Critical. Apply automatic baseline correction (Whittaker Smoother or Polynomial).

  • Peak Picking: Select the region containing the Hnl

    
     multiplet.
    
  • Deconvolution:

    • Select the "Generalized Lorentzian" or "Voigt" lineshape model.

    • The software will fit multiple synthetic curves to the experimental envelope.

    • Validation: Check the "Residual" (Difference between fit and experiment). It should be noise.

  • Quantitation: Integrate the synthetic curve corresponding to the Hnl spin, not the raw data.

Decision Matrix for Overlap Resolution

Resolution_Workflow Start Start: Hnl Peak Overlap Quant_ID Goal: Quantitation or ID? Start->Quant_ID ID Identification Quant_ID->ID Quant Quantitation Quant_ID->Quant HSQC 2D 1H-13C HSQC (Best Resolution) ID->HSQC High Conc. TOCSY2D 2D TOCSY (Trace Connectivity) ID->TOCSY2D Verify Spin System ReAcquire Can Re-acquire Data? Quant->ReAcquire SelTOCSY 1D Selective TOCSY (Excitation of NH) ReAcquire->SelTOCSY Yes (Preferred) Solvent Change pH or Solvent (Shift Interferents) ReAcquire->Solvent Yes (Alternative) Deconv qGSD / Deconvolution (Computational Separation) ReAcquire->Deconv No (Legacy Data)

Caption: Decision tree for selecting the correct troubleshooting methodology based on experimental goals.

References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on TOCSY/HSQC pulse sequences).

  • Mestrelab Research. (2017). qGSD: Quantitative Global Spectrum Deconvolution. (Standard protocol for computational deconvolution).

  • Biological Magnetic Resonance Bank (BMRB). Amino Acid Chemical Shift Statistics. (Source for standard amino acid overlap ranges).

  • Keeler, J. (2010). Understanding NMR Spectroscopy. Wiley. (Foundational theory on spin systems and magnetization transfer).

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR. (Standards for peptide referencing).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Confirming the Absolute Configuration of β-Hydroxynorleucine Isomers

For Researchers, Scientists, and Drug Development Professionals The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. This is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional arrangement of atoms in a molecule, its absolute configuration, is a critical determinant of its biological activity. This is particularly true for non-proteinogenic amino acids like β-hydroxynorleucine, a key component in various bioactive peptides and therapeutic candidates. The presence of two stereocenters in β-hydroxynorleucine gives rise to four possible stereoisomers, each potentially possessing distinct pharmacological profiles. Consequently, the unambiguous determination of the absolute configuration of these isomers is not merely an analytical exercise but a cornerstone of effective drug design, development, and quality control.

This guide provides a comparative analysis of the primary analytical techniques for confirming the absolute configuration of β-hydroxynorleucine isomers. As a Senior Application Scientist, my focus is not just on the procedural steps but on the underlying principles, the rationale behind experimental choices, and the inherent self-validating mechanisms of each method.

Navigating the Stereochemical Maze: A Comparison of Key Techniques

The choice of analytical method for determining absolute configuration is a strategic decision guided by factors such as sample availability, the physical state of the analyte, and the desired level of certainty. Here, we compare four powerful techniques: Single Crystal X-ray Crystallography, Vibrational Circular Dichroism (VCD) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy via Mosher's Method, and Chiral High-Performance Liquid Chromatography (HPLC) using the Advanced Marfey's Method.

FeatureSingle Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Method)Chiral HPLC (Advanced Marfey's Method)
Principle Diffraction of X-rays by a single crystal to generate a 3D electron density map.[1][2]Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[3][4]Formation of diastereomeric esters/amides with a chiral derivatizing agent, leading to distinct NMR chemical shifts.Derivatization with a chiral reagent to form diastereomers that are separated by chromatography.[5][6]
Sample Requirement High-quality single crystal (µg to mg scale).[1]1-10 mg dissolved in a suitable solvent.[4]~1-5 mg of purified alcohol or amine.ng to µg of amino acid hydrolysate.
Analysis Time Days to weeks (including crystal growth).[7]Hours to a few days (including computational analysis).[8]1-2 days (including derivatization and NMR analysis).Hours.
Accuracy/Confidence Unambiguous and definitive ("gold standard") when successful.[1][3]High confidence through comparison with theoretical calculations.[9][10][11]High confidence, but relies on conformational models.High confidence for relative configuration (L vs. D) through comparison with standards.
Key Advantage Provides the complete 3D structure.[1]Applicable to non-crystalline samples (oils, solutions).[3][4]Uses standard NMR equipment.High sensitivity and suitable for complex mixtures.
Key Limitation Crystal growth can be a significant bottleneck.[1]Requires access to a VCD spectrometer and computational resources.[12]Indirect method requiring chemical derivatization.[5]Requires authentic standards for each stereoisomer for absolute assignment.

Single Crystal X-ray Crystallography: The Definitive Answer

X-ray crystallography stands as the unequivocal method for determining the absolute configuration of a chiral molecule.[1][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise three-dimensional map of the electron density can be constructed, revealing the exact spatial arrangement of every atom.

The Causality Behind the Crystal

The fundamental principle lies in the anomalous dispersion of X-rays by the electrons of the atoms.[1] This effect, particularly for atoms heavier than oxygen, allows for the differentiation between a molecule and its mirror image. The Flack parameter, a value refined during the structure solution, serves as a critical indicator of the correctness of the assigned absolute configuration. A Flack parameter close to 0 with a small standard uncertainty provides high confidence in the assignment.[10][11][13][14]

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cluster_result Result start Enantiomerically Pure β-Hydroxynorleucine Isomer crystal Grow High-Quality Single Crystal start->crystal diffraction X-ray Diffraction Data Collection crystal->diffraction phasing Structure Solution (Phase Problem) diffraction->phasing refinement Model Refinement & Flack Parameter Calculation phasing->refinement end Unambiguous Absolute Configuration refinement->end

X-ray Crystallography Workflow
Experimental Protocol: A Glimpse into the Process
  • Crystallization: The most critical and often challenging step is to grow a single crystal of the purified β-hydroxynorleucine isomer suitable for diffraction (typically > 0.1 mm in all dimensions). This involves screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[1]

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[15]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. A molecular model is then built into this map and refined to best fit the experimental data.[1]

  • Absolute Configuration Determination: The Flack parameter is calculated during the final stages of refinement. A value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure is correct.[10]

Self-Validation: The internal consistency of the diffraction data, the quality of the final refined model (e.g., R-factor), and a Flack parameter with a low standard uncertainty collectively validate the determined absolute configuration.[11]

Vibrational Circular Dichroism (VCD) Spectroscopy: Chirality in Solution

VCD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules in solution, making it invaluable when single crystals cannot be obtained.[3][4] It measures the differential absorption of left and right circularly polarized infrared light, providing a spectral fingerprint of the molecule's stereochemistry.[8][16]

The Rationale of VCD

The VCD spectrum of a chiral molecule is unique to its absolute configuration. Enantiomers exhibit mirror-image VCD spectra.[3] The absolute configuration is determined by comparing the experimental VCD spectrum to a theoretically calculated spectrum for one of the enantiomers. A match between the experimental and calculated spectra confirms the absolute configuration.[4]

vcd_workflow cluster_exp Experimental cluster_comp Computational cluster_comp_res Comparison & Result sample Dissolve β-Hydroxynorleucine Isomer in Solvent vcd_measurement Measure VCD and IR Spectra sample->vcd_measurement compare Compare Experimental and Calculated Spectra vcd_measurement->compare conformer Conformational Search (e.g., DFT) vcd_calc Calculate VCD Spectrum for one Enantiomer conformer->vcd_calc vcd_calc->compare result Assign Absolute Configuration compare->result mosher_workflow cluster_deriv Derivatization cluster_nmr NMR Analysis cluster_analysis Data Interpretation start β-Hydroxynorleucine Isomer (Alcohol/Amine) react_R React with (R)-MTPA Chloride start->react_R react_S React with (S)-MTPA Chloride start->react_S ester_R (S)-MTPA Ester/Amide react_R->ester_R ester_S (R)-MTPA Ester/Amide react_S->ester_S nmr_R Acquire ¹H NMR ester_R->nmr_R nmr_S Acquire ¹H NMR ester_S->nmr_S delta Calculate Δδ (δS - δR) for Protons nmr_R->delta nmr_S->delta model Apply Conformational Model delta->model config Assign Absolute Configuration model->config

Mosher's Method Workflow
Experimental Protocol: A Step-by-Step Approach
  • Derivatization: In two separate NMR tubes, react the purified β-hydroxynorleucine isomer (~1-5 mg) with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a base (e.g., pyridine) in a deuterated solvent (e.g., CDCl₃). [17]2. NMR Acquisition: Acquire ¹H NMR spectra for both diastereomeric products.

  • Data Analysis: Assign the proton signals for both diastereomers. Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the newly formed ester or amide linkage.

  • Configuration Assignment: Based on the established conformational model of Mosher's esters/amides, the signs of the Δδ values for the substituents around the stereocenter reveal the absolute configuration. [18] Self-Validation: The consistency of the Δδ values across multiple protons on each side of the stereocenter provides a strong internal check on the validity of the assignment.

Chiral HPLC: The Advanced Marfey's Method for Amino Acids

The Advanced Marfey's method is a robust and sensitive technique for determining the absolute configuration of amino acids. [19][20]It involves the derivatization of the amino acid with a chiral reagent, typically 1-fluoro-2,4-dinitrophenyl-5-L-leucinamide (L-FDLA), followed by separation of the resulting diastereomers using reversed-phase HPLC. [21]

The Principle of Chromatographic Separation

The diastereomers formed from the reaction of L-FDLA with L- and D-amino acids will have different retention times on a standard C18 HPLC column. By comparing the retention time of the derivatized β-hydroxynorleucine isomer with that of authentic L- and D-amino acid standards derivatized in the same manner, the absolute configuration at the α-carbon can be determined.

marfey_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_result Result hydrolysis Hydrolyze Peptide (if applicable) to obtain β-Hydroxynorleucine derivatization Derivatize with L-FDLA hydrolysis->derivatization hplc Separate Diastereomers by RP-HPLC derivatization->hplc detection Detect at 340 nm hplc->detection compare Compare Retention Times with Standards detection->compare config Assign L/D Configuration compare->config

Advanced Marfey's Method Workflow
Experimental Protocol: A Detailed Procedure
  • Hydrolysis (if necessary): If the β-hydroxynorleucine is part of a peptide, perform acid hydrolysis (e.g., 6 M HCl at 110 °C for 24 hours) to liberate the free amino acid. [19]2. Derivatization: Dissolve the amino acid sample and authentic L- and D-amino acid standards in a basic solution (e.g., 1 M NaHCO₃). Add a solution of L-FDLA in acetone and heat the mixture (e.g., at 40 °C for 1 hour). [5][22]3. HPLC Analysis: Neutralize the reaction mixture and inject an aliquot onto a reversed-phase HPLC column (e.g., C18). Separate the diastereomers using a suitable gradient and detect the derivatives by UV absorbance at 340 nm. [22]4. Configuration Assignment: Compare the retention time of the derivatized β-hydroxynorleucine isomer with the retention times of the derivatized L- and D-standards to assign the absolute configuration at the α-carbon. [19] Self-Validation: The use of both L- and D-amino acid standards provides a clear and direct comparison for the unknown sample. The elution order of a series of standard amino acids can also serve as an internal validation of the chromatographic system.

Conclusion: An Integrated Approach for Unambiguous Assignment

The determination of the absolute configuration of β-hydroxynorleucine isomers is a critical step in harnessing their therapeutic potential. While single crystal X-ray crystallography provides the most definitive answer, its applicability is limited by the need for high-quality crystals. VCD spectroscopy offers a powerful alternative for non-crystalline samples, providing high-confidence assignments through a combination of experimental and computational methods. NMR-based techniques like the Mosher's method and chromatographic approaches such as the Advanced Marfey's method are valuable, readily accessible techniques that provide reliable stereochemical information.

References

  • Cai, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics, 15(1), 26. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Linden, A. (2014). Best Practice and Pitfalls in Absolute Structure Determination. CHIMIA International Journal for Chemistry, 68(11), 775-779. [Link]

  • Flack, H. D. (2003). The use of X-ray crystallography to determine absolute configuration. Topics in Stereochemistry, 24, 243-276.
  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(6), 17-21. [Link]

  • University of Lethbridge. (2025). Small Molecule X‐ray Crystal Structures at a Crossroads. [Link]

  • Gaussian, Inc. (2017). Studying Chirality with Vibrational Circular Dichroism. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Asia, 2(2), 16-20.
  • Andersen, J. M., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. The Journal of Physical Chemistry A, 126(32), 5449-5460. [Link]

  • Cai, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics, 15(1), 26. [Link]

  • University of Lethbridge. (2025).
  • Cao, X., et al. (2023). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry, 10, 1083970. [Link]

  • Scalable and Selective β‐Hydroxy‐α‐Amino Acid Synthesis Catalyzed by Promiscuous l‐Threonine Transaldolase ObiH. (2022). ChemBioChem, 23(2), e202100577. [Link]

  • Polavarapu, P. L. (2016). Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. Molecules, 21(8), 1058. [Link]

  • Wang, B., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications, 58(34), 5275-5278. [Link]

  • VCD - Proteins, Structure and Methods. (n.d.). [Link]

  • Wesolowski, S. S., & Pivonka, D. E. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory, 42(10), 20-23. [Link]

  • NanoImaging Services. (2022). Absolute Configuration Determination of Pharmaceutical Crystalline Powders by MicroED Via Chiral Salt Formation. [Link]

  • Fujii, K., et al. (1997). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Elucidation of Limitations of Marfey's Method and of Its Separation Mechanism. Analytical Chemistry, 69(24), 5146-5151.
  • MtoZ Biolabs. (n.d.). Single-Crystal X-Ray Crystallography. [Link]

  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. [Link]

  • Excillum. (n.d.). Small molecule crystallography. [Link]

  • Peptides International. (n.d.). Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids. [Link]

  • Losada, M. A., & Sebio, J. (2010). Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. The Journal of Physical Chemistry B, 114(10), 3689-3698. [Link]

  • DTU Research Database. (n.d.). Structural characterization of chiral molecules using vibrational circular dichroism spectroscopy. [Link]

  • Greenstein, J. P., et al. (1953). Beta-hydroxynorleucine: separation of its isomers and biological studies. The Journal of Biological Chemistry, 204(1), 307-321. [Link]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458. [Link]

  • Harada, N., et al. (1995). A Nonempirical Method Using LC/MS for Determination of the Absolute Configuration of Constituent Amino Acids in a Peptide: Combination of Marfey's Method with Mass Spectrometry and Its Practical Application. Journal of the American Chemical Society, 117(22), 5912-5920.
  • University of Wisconsin-Madison. (2018). Mosher ester derivatives. [Link]

  • Imai, K., et al. (2015). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Molecules, 20(7), 12796-12808. [Link]

  • YouTube. (2024). Chiral Amino Acid Analysis using Marfey's Reagent: Preparation of Standards. [Link]

  • A Practical Method for the Synthesis of β-Amino α-Hydroxy Acids. Synthesis of Enantiomerically Pure Hydroxyaspartic Acid and Isoserine. (1995). Tetrahedron Letters, 36(44), 8031-8034.
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Journal of Chromatography B, 809(2), 175-195. [Link]

  • Taylor & Francis Online. (n.d.). Absolute configuration – Knowledge and References. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2025). Molecules, 30(9), 2073. [Link]

  • Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. (2011). The Journal of Organic Chemistry, 76(11), 4586-4595. [Link]

  • A computational protocol for vibrational circular dichroism spectra of cyclic oligopeptides. (2022). The Journal of Physical Chemistry A, 126(32), 5449-5460. [Link]

  • Scalable and Selective β-Hydroxy-α-Amino Acid Synthesis Catalyzed by Promiscuous l-Threonine Transaldolase ObiH. (2022). ChemBioChem, 23(2), e202100577. [Link]

  • Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry. (2025).
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020). LCGC International, 33(11), 634-645. [Link]

Sources

Comparative

"comparative analysis of different chiral chromatography columns for amino acids"

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Metabolomics Researchers, Drug Development Scientists Executive Summary The separation of amino acid enantiomers (D- and L-) is a critical workflow...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Metabolomics Researchers, Drug Development Scientists

Executive Summary

The separation of amino acid enantiomers (D- and L-) is a critical workflow in peptide synthesis quality control, biomarker discovery (e.g., D-Serine in neurobiology), and nutritional analysis. While historical methods relied on pre-column derivatization (e.g., OPA/FMOC) to induce chirality or fluorescence, modern workflows prioritize direct analysis of underivatized amino acids.[1] This approach reduces sample preparation error and enables high-throughput LC-MS/MS profiling.

This guide compares the three dominant column technologies for direct chiral amino acid analysis: Crown Ethers , Zwitterionic Ion-Exchangers , and Macrocyclic Glycopeptides . We also address the legacy Ligand Exchange technology.

Mechanistic Foundations: The "Three-Point" Rule

Chiral recognition requires a minimum of three simultaneous interactions between the analyte and the stationary phase (the Pirkle concept). For amino acids, these interactions differ fundamentally across column types:

  • Inclusion Complexation (Crown Ethers): The primary amine (

    
    ) nests inside a cavity, stabilized by hydrogen bonding.
    
  • Zwitterionic Ion-Pairing (Cinchona Alkaloids): Simultaneous electrostatic interaction with the amine (cation) and carboxyl (anion) groups of the amino acid.

  • Multi-modal Complexation (Glycopeptides): A combination of hydrophobic pockets, hydrogen bonding, and dipole stacking.

Visualization: Chiral Selection Logic

ChiralMechanism Sample Amino Acid Sample CE Crown Ether (Crownpak CR) Sample->CE Primary Amines ZW Zwitterionic (Chiralpak ZWIX) Sample->ZW Zwitterions MGP Macrocyclic Glycopeptide (CHIROBIOTIC T) Sample->MGP Broad Scope Mech_CE Mechanism: Host-Guest Inclusion (Requires -NH3+) CE->Mech_CE Mech_ZW Mechanism: Double Ion-Pairing (Anion + Cation Exchange) ZW->Mech_ZW Mech_MGP Mechanism: Complexation (H-Bond + Hydrophobic) MGP->Mech_MGP

Caption: Distinct molecular recognition mechanisms dictate the selectivity and limitations of each column class.

Comparative Deep Dive

A. Crown Ether Columns (The Specialist)[2][3]
  • Leading Product: Daicel CROWNPAK® CR-I (+) / (-)[2][3]

  • Performance Profile:

    • Best For: Primary amino acids (Alanine, Valine, Leucine, Phenylalanine).

    • The Limitation: Cannot separate Proline or other secondary amines because they lack the specific hydrogen geometry required to fit the 18-crown-6 ether cavity [1].

    • MS Compatibility: Historically poor due to the requirement for Perchloric Acid (

      
      ). However, the immobilized CR-I  series allows for milder mobile phases (TFA/Methanol), improving MS feasibility, though sensitivity often trails Zwitterionic phases.
      
    • Elution Order: L-enantiomers typically elute first on CR(+) columns.[4]

B. Zwitterionic Columns (The Modern Standard)
  • Leading Product: Daicel CHIRALPAK® ZWIX(+) / ZWIX(-)[5][6]

  • Performance Profile:

    • Best For: Comprehensive metabolomics. It is the gold standard for LC-MS/MS analysis of underivatized amino acids [2].

    • The Advantage: Successfully separates Proline and

      
      -amino acids.
      
    • Mechanism: Fuses Cinchona alkaloids with a chiral sulfonic acid. This creates a "double ion-pairing" system that grabs the amino acid at both the N-terminus and C-terminus.

    • Elution Order: The (+) and (-) versions provide reversed elution orders, which is critical for verifying trace D-amino acids hidden under a large L-peak.

C. Macrocyclic Glycopeptides (The Versatile)
  • Leading Product: Astec CHIROBIOTIC® T (Teicoplanin)[1]

  • Performance Profile:

    • Best For: Robust, routine analysis with flexible mobile phases.

    • Versatility: Operates in Reversed Phase (water/alcohol), Polar Organic, and Polar Ionic modes.

    • Selectivity: Excellent for sulfur-containing amino acids (Methionine, Cysteine). The TAG (Teicoplanin Aglycone) variant is often superior for

      
      -amino acids [3].
      
    • MS Compatibility: Excellent in "Polar Ionic Mode" (Methanol + volatile acid/base).

D. Ligand Exchange (The Legacy)
  • Leading Product: Phenomenex Chirex™ 3126, Daicel CHIRALPAK® MA(+)

  • Performance Profile:

    • Mechanism: Uses Copper (II) ions to form a coordination complex.

    • Critical Flaw: The mobile phase must contain Copper Sulfate (

      
      ) . Non-volatile salts precipitate in MS sources, causing severe clogging and ionization suppression. Strictly limited to UV/Vis detection  [4].
      

Data Summary: Head-to-Head Comparison

FeatureCrown Ether (Crownpak CR-I)Zwitterionic (Chiralpak ZWIX)Glycopeptide (CHIROBIOTIC T)Ligand Exchange (Chirex 3126)
Primary Target Primary

-AAs
All Underivatized AAsBroad AAs & Peptides

-AAs, Hydroxy Acids
Proline Separation NO YES YES YES
MS Compatibility Moderate (TFA suppression)High (MeOH/Formate)High (Polar Ionic)None (Copper ions)
Mobile Phase Acidic (pH 1-2)MeOH/H2O + Acid/BaseMeOH/H2O or Polar OrganicAqueous

Elution Reversal Yes (CR+ / CR-)Yes (ZWIX+ / ZWIX-)No (Single form)No
Resolution (

)
High for hydrophobic AAsHigh for polar/charged AAsModerate to HighVery High (UV only)

Experimental Protocol: LC-MS/MS Method Development

Recommended for Zwitterionic Columns (ZWIX)

Objective: Develop a separation method for a panel of 18 proteinogenic amino acids.

Step 1: System Preparation
  • LC System: UHPLC with binary pump. Minimize dead volume.

  • Detector: Triple Quadrupole MS (ESI Positive Mode).

  • Column: CHIRALPAK ZWIX(+),

    
     mm, 3 
    
    
    
    m.
Step 2: Mobile Phase Preparation
  • Phase A (Acidic/Basic Modifier): Methanol/Water (98:2 v/v) + 50 mM Formic Acid + 25 mM Ammonium Hydroxide.

    • Note: The specific ratio of acid/base creates the bulk pH required to ionize the zwitterionic selector.

  • Phase B (Alcohol): Acetonitrile or Methanol (100%).

Step 3: Gradient Workflow
  • Equilibration: These columns are sensitive to thermal changes. Equilibrate at 25°C for at least 30 column volumes.

  • Screening Gradient:

    • 0-1 min: 0% B

    • 1-15 min: Ramp to 20% Water (if using HILIC-like conditions) or adjust Acid/Base ratio.

    • Standard ZWIX Isocratic: Often runs effectively at 50 mM Formic Acid / 25 mM NH4OH in MeOH/H2O (98:2).

  • Optimization:

    • If resolution is poor for basic AAs (Arg, Lys), increase the counter-ion concentration (Ammonium Formate).

    • If peak tailing occurs, increase column temperature to 35-40°C to improve mass transfer.

Step 4: Validation Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for quantification.
  • Resolution (

    
    ): 
    
    
    
    (Baseline) required between D- and L-isomers.
  • Blank Check: Inject solvent blank to ensure no carryover (sticky AAs like Arginine often carry over).

Decision Matrix: Selecting the Right Column

Use this logic flow to select the optimal column for your specific application.

SelectionMatrix Start Start: Select Application MS_Req Is MS Detection Required? Start->MS_Req No_MS No (UV Detection OK) MS_Req->No_MS No Yes_MS Yes (LC-MS/MS) MS_Req->Yes_MS Yes Ligand Ligand Exchange (Phenomenex Chirex) High Selectivity, Low Cost No_MS->Ligand Proline Must separate Proline or Secondary Amines? Yes_MS->Proline Yes_Pro Yes Proline->Yes_Pro No_Pro No (Primary Amines only) Proline->No_Pro ZWIX_Rec RECOMMENDED: Zwitterionic (ZWIX) Best for Metabolomics Yes_Pro->ZWIX_Rec Crown_Rec RECOMMENDED: Crown Ether (CR-I) Best for Hydrophobic AAs No_Pro->Crown_Rec Teico_Rec ALTERNATIVE: CHIROBIOTIC T If ZWIX fails ZWIX_Rec->Teico_Rec Backup

Caption: Decision tree for selecting chiral stationary phases based on detection mode and analyte structure.

References

  • Daicel Corporation. (n.d.).[2][5] Separation of Free Amino Acids and Primary Amines Using Daicel Crown Ether Columns. Chiral Technologies. Retrieved from [Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2014).[5] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange (Chirex 3126).[7] Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Cross-Validation of NMR and Mass Spectrometry Data for Hydroxynorleucine

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or modified amino acids is a cornerstone of rigorous scientific inquiry. Hydroxynorleucine, a no...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or modified amino acids is a cornerstone of rigorous scientific inquiry. Hydroxynorleucine, a non-proteinogenic amino acid with several positional isomers, presents a compelling case for the application of orthogonal analytical techniques to ensure its precise characterization. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the analysis of hydroxynorleucine, with a focus on the critical process of cross-validating the data from these two powerful techniques. We will delve into the causality behind experimental choices, present detailed protocols, and offer field-proven insights to ensure the integrity of your structural assignments.

The Imperative of Orthogonal Analysis for Isomeric Amino Acids

Hydroxynorleucine can exist in several isomeric forms, such as 3-hydroxynorleucine, 4-hydroxynorleucine, 5-hydroxynorleucine, and 6-hydroxynorleucine (ε-hydroxynorleucine). These isomers share the same molecular formula (C₆H₁₃NO₃) and nominal mass, making their differentiation by mass spectrometry alone challenging without careful consideration of fragmentation patterns. NMR spectroscopy, on the other hand, provides detailed information about the chemical environment of each atom, allowing for the definitive placement of the hydroxyl group along the carbon chain. The cross-validation of data from both techniques is therefore not merely a confirmatory step but a fundamental requirement for an authoritative structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

NMR spectroscopy serves as the architect's blueprint, providing a detailed map of the molecular structure. Through the analysis of chemical shifts, coupling constants, and through-space correlations, the precise connectivity of atoms can be established. For hydroxynorleucine, a suite of 1D and 2D NMR experiments is essential for complete characterization.

Key NMR Experiments for Hydroxynorleucine Characterization
Experiment Information Gained Relevance to Hydroxynorleucine
1D ¹H NMR Provides information on the number of distinct proton environments, their chemical shifts, and scalar couplings (J-couplings).Reveals the number of protons on each carbon and their immediate neighbors, offering initial clues to the hydroxyl group's position.
1D ¹³C NMR Determines the number of unique carbon environments.Confirms the presence of six distinct carbon atoms and their general chemical nature (e.g., aliphatic, carboxyl, carbinol).
2D COSY (Correlation Spectroscopy) Establishes proton-proton (¹H-¹H) correlations between adjacent protons.Traces the spin systems of the carbon backbone, allowing for the sequential assignment of protons along the chain.
2D HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded proton-carbon (¹H-¹³C) pairs.Links each proton signal to its corresponding carbon, providing a definitive assignment of the carbon skeleton.
2D HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two to three bonds.Crucial for identifying quaternary carbons and confirming the connectivity of the entire molecule, including the position of the hydroxyl group relative to the rest of the structure.
Experimental Protocol: NMR Analysis of Hydroxynorleucine

This protocol outlines the general steps for acquiring a comprehensive NMR dataset for a hydroxynorleucine sample.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified hydroxynorleucine sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, MeOD). The choice of solvent is critical to avoid exchange of the hydroxyl and amine protons and to ensure sample solubility.

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup and 1D NMR Acquisition:

  • Insert the NMR tube into the spectrometer and lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H NMR spectrum to assess sample purity and concentration.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

3. 2D NMR Acquisition:

  • Set up and acquire a 2D COSY experiment to establish ¹H-¹H connectivities.

  • Run a 2D HSQC experiment to correlate directly attached ¹H and ¹³C nuclei.

  • Acquire a 2D HMBC experiment to probe long-range ¹H-¹³C correlations.

4. Data Processing and Interpretation:

  • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Use the COSY spectrum to trace the proton spin systems along the carbon chain.

  • Correlate the proton signals to their respective carbons using the HSQC spectrum.

  • Utilize the HMBC correlations to confirm the overall structure and definitively place the hydroxyl group. For example, in 6-hydroxynorleucine, the protons on C6 will show a correlation to C5, while in 4-hydroxynorleucine, the proton on C4 will show correlations to C3 and C5.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides two crucial pieces of information for structural elucidation: the accurate molecular weight of the compound and a unique fragmentation pattern that serves as a molecular fingerprint. High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of hydroxynorleucine.

Key Mass Spectrometry Techniques for Hydroxynorleucine Analysis
Technique Information Gained Relevance to Hydroxynorleucine
High-Resolution Mass Spectrometry (HRMS) Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.Confirms the molecular formula C₆H₁₃NO₃.
Tandem Mass Spectrometry (MS/MS) Induces fragmentation of the parent ion and measures the mass-to-charge ratio of the resulting fragment ions.Generates a characteristic fragmentation pattern that can be used to distinguish between positional isomers.
Experimental Protocol: LC-MS/MS Analysis of Hydroxynorleucine

This protocol describes a general approach for the analysis of hydroxynorleucine using liquid chromatography coupled with tandem mass spectrometry.

1. Sample Preparation:

  • Prepare a stock solution of the hydroxynorleucine sample in a suitable solvent (e.g., 50:50 methanol:water).

  • Prepare a series of dilutions for calibration standards if quantitative analysis is required.

  • For complex matrices, a protein precipitation or solid-phase extraction step may be necessary.[1]

2. LC-MS/MS System Configuration:

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column or a HILIC column suitable for polar analytes.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to ensure retention and separation from any impurities.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan: Acquire full scan data to identify the protonated molecular ion [M+H]⁺.

    • MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum.

3. Data Acquisition and Analysis:

  • Inject the prepared sample and acquire the LC-MS/MS data.

  • Determine the accurate mass of the parent ion from the MS1 spectrum and confirm the elemental composition.

  • Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern will differ depending on the position of the hydroxyl group. For instance, the loss of water (H₂O) and the cleavage of the carbon chain at different positions will produce fragment ions of different masses, allowing for the differentiation of isomers.[2][3]

Cross-Validation: A Symbiotic Approach to Structural Certainty

The true power of this dual-pronged approach lies in the cross-validation of the datasets. The structural hypothesis generated from the NMR data should be independently confirmed by the mass spectrometry data, and vice-versa.

The Cross-Validation Workflow

CrossValidation cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis NMR_Sample Hydroxynorleucine Sample NMR_Acquisition 1D & 2D NMR Data Acquisition NMR_Sample->NMR_Acquisition NMR_Processing Spectral Processing & Interpretation NMR_Acquisition->NMR_Processing NMR_Structure Proposed Structure (Connectivity Map) NMR_Processing->NMR_Structure Cross_Validation Cross-Validation NMR_Structure->Cross_Validation Structural Hypothesis MS_Sample Hydroxynorleucine Sample MS_Acquisition LC-HRMS/MS Data Acquisition MS_Sample->MS_Acquisition MS_Processing Data Processing & Fragmentation Analysis MS_Acquisition->MS_Processing MS_Confirmation Molecular Formula & Fragmentation Pattern MS_Processing->MS_Confirmation MS_Confirmation->Cross_Validation Empirical Evidence Final_Structure Confirmed Structure Cross_Validation->Final_Structure Concordant Data

Sources

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